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  • Product: 2-amino-6-bromo-4-chlorophenol hydrochloride
  • CAS: 858013-99-7

Core Science & Biosynthesis

Foundational

The Physicochemical and Synthetic Profile of 2-Amino-6-bromo-4-chlorophenol Hydrochloride

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized halogenated anilines and phenols serve as indispensable building blocks. 2-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized halogenated anilines and phenols serve as indispensable building blocks. 2-Amino-6-bromo-4-chlorophenol hydrochloride (and its free base) represents a privileged scaffold characterized by a precise substitution pattern: a hydroxyl group at C1, an amino group at C2, a chlorine atom at C4, and a bromine atom at C6.

From a molecular design perspective, this specific arrangement is highly strategic. The para-chlorine atom provides metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[1]. The ortho-bromine atom, possessing a large van der Waals radius, introduces significant steric bulk. This steric hindrance restricts the rotational freedom of the adjacent amino and hydroxyl groups, locking the molecule into specific dihedral conformations. This conformational restriction is critical when synthesizing urea or amide derivatives, as it pre-organizes the pharmacophore to perfectly fit into the narrow, hydrophobic binding pockets of target kinases[1].

Physicochemical Profiling

Understanding the physicochemical properties of both the free base and the hydrochloride salt is crucial for downstream synthetic planning, particularly regarding solubility and phase-transfer operations. The hydrochloride salt is generally preferred for long-term storage due to its enhanced resistance to atmospheric oxidation compared to the electron-rich free base.

Property2-Amino-6-bromo-4-chlorophenol (Free Base)2-Amino-6-bromo-4-chlorophenol HCl (Salt)
CAS Number 179314-60-4[2]858013-99-7[3]
Molecular Formula C₆H₅BrClNO[4]C₆H₆BrCl₂NO[5]
Molecular Weight 222.47 g/mol [4]258.93 g/mol [5]
Topological Polar Surface Area 46.25 Ų[6]> 50.0 Ų (Protonated)
Predicted XLogP3 2.97[6]~1.80 (Adjusted for ionization)
Physical State Solid / PowderCrystalline Solid
Storage Conditions 2-8°C, inert atmosphere, dark[4]Room temp to 8°C, desiccated

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride requires strict chemoselectivity. The primary challenge is reducing the nitro precursor without cleaving the sensitive carbon-halogen (C-Br, C-Cl) bonds.

Synthesis SM 4-Chloro-2-nitrophenol (Starting Material) Bromination Bromination (Br2, AcOH, 0°C) SM->Bromination Int1 2-Bromo-4-chloro-6-nitrophenol (Intermediate) Bromination->Int1 Reduction Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Int1->Reduction FreeBase 2-Amino-6-bromo-4-chlorophenol (Free Base) Reduction->FreeBase SaltForm Salt Formation (4M HCl in Dioxane) FreeBase->SaltForm Product 2-Amino-6-bromo-4-chlorophenol HCl (Final Product) SaltForm->Product

Figure 1: Chemoselective synthetic workflow for 2-amino-6-bromo-4-chlorophenol HCl.

Step-by-Step Protocol & Causality

Step 1: Electrophilic Aromatic Bromination

  • Procedure: Dissolve 4-chloro-2-nitrophenol (1.0 eq) in glacial acetic acid. Cool the reactor to 0-5°C. Add elemental bromine ( Br2​ , 1.05 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the bromonium ion intermediate while preventing over-oxidation. The strong electron-donating effect of the hydroxyl group directs the incoming bromine strictly to the remaining unsubstituted ortho position (C6), as the para position is already occupied by chlorine.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material spot confirms completion. Quench with aqueous sodium bisulfite; a color change from deep red to pale yellow validates the neutralization of excess bromine.

Step 2: Chemoselective Béchamp Reduction

  • Procedure: Suspend the isolated 2-bromo-4-chloro-6-nitrophenol in an ethanol/water mixture (4:1). Add iron powder (5.0 eq) and ammonium chloride ( NH4​Cl , 2.0 eq). Reflux at 80°C for 4 hours. Filter hot through a Celite pad to remove iron oxides.

  • Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) cannot be used here, as it would rapidly trigger hydrodehalogenation, stripping the chlorine and bromine atoms off the aromatic ring. The Béchamp reduction (Fe/ NH4​Cl ) provides absolute chemoselectivity, reducing only the nitro group to an amine.

  • Self-Validation: Analyze the filtrate via LC-MS. The presence of the m/z 221.9 [M+H]+ peak and the absence of the nitro precursor peak validates successful reduction[7].

Step 3: Anhydrous Salt Formation

  • Procedure: Dissolve the crude free base in anhydrous 1,4-dioxane. Cool to 0°C. Dropwise, add a solution of 4M HCl in dioxane (1.2 eq). Stir for 1 hour. Filter the resulting precipitate and wash with cold diethyl ether.

  • Causality: Utilizing anhydrous dioxane prevents the hydrolysis of the product and avoids the formation of hydrates. It forces the immediate crystallization of the hydrochloride salt due to its low solubility in ethereal solvents.

  • Self-Validation: Test the pH of the mother liquor to ensure it remains highly acidic (pH < 2), validating that an excess of HCl was maintained. Perform a silver nitrate ( AgNO3​ ) test on a dissolved sample of the final powder; an immediate white precipitate of AgCl validates the successful formation of the hydrochloride salt.

Pharmacological & Chemical Applications

RAF Kinase Inhibition (Oncology)

Derivatives of 2-amino-6-bromo-4-chlorophenol are heavily utilized in the development of targeted therapeutics for oncology, specifically as RAF kinase inhibitors[1]. Mutations in the B-Raf kinase (such as the V600E mutation) lead to the constitutive hyperactivation of the MAPK/ERK signaling pathway, driving uncontrolled tumor cell proliferation.

When this compound is utilized as a core scaffold, the amino group is often functionalized into an amide or urea. The resulting molecule acts as a competitive inhibitor at the ATP-binding site of the mutant B-Raf kinase. The precise halogenation (Br and Cl) ensures the molecule perfectly anchors into the hydrophobic sub-pockets of the kinase hinge region[1].

RAF_Pathway Inhibitor 2-Amino-6-bromo-4-chlorophenol Derivatives BRaf Mutant B-Raf (V600E) Kinase Domain Inhibitor->BRaf Competitive Inhibition MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Figure 2: Mechanism of action for B-Raf V600E inhibitors derived from the target scaffold.

Organotin(IV) Schiff Base Complexes

Beyond organic small-molecule drugs, the free base is utilized to synthesize Schiff base ligands via condensation with salicylaldehyde derivatives. These ligands coordinate to tin(IV) centers in a tridentate (ONO) manner. The resulting organotin(IV) complexes demonstrate potent antimicrobial efficacy against various bacterial and fungal strains, as well as distinct cytotoxic profiles against cancer cell lines[8].

Safety, Handling, and Regulatory Compliance

As a highly active halogenated aniline derivative, 2-amino-6-bromo-4-chlorophenol hydrochloride requires stringent laboratory safety protocols.

  • GHS Hazard Classifications: The compound is classified under Acute Toxicity Category 4 (H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled)[3][9].

  • Irritation & Target Organ Toxicity: It causes skin irritation (H315) and serious eye irritation (H319). Furthermore, it is classified under STOT SE 3 (H335, H336), indicating it may cause respiratory irritation and central nervous system depression (drowsiness/dizziness)[3][4][9].

  • Handling Directives: All synthetic manipulations, especially the transfer of the dry powder, must be conducted within a certified Class II fume hood. Personnel must utilize nitrile gloves (double-gloving recommended during synthesis) and tightly fitted safety goggles.

References

  • NextSDS. 2-amino-6-bromo-4-chlorophenol hydrochloride — Chemical Substance Information. Retrieved from: [Link]

  • NextSDS. 2-amino-5-bromo-3-chlorophenol — Chemical Substance Information. Retrieved from: [Link]

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue October 2022. Retrieved from:[Link]

  • Gupta, Y. K., & Sharma, N. B. (2024). A Review : Synthetic and Applied Aspects of Organotin(IV) Complexes of Schiff Bases. ResearchGate. Retrieved from:[Link]

  • Google Patents. US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
  • PubChemLite / Université du Luxembourg. 2-amino-6-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from: [Link]

Sources

Exploratory

Molecular structure of 2-amino-6-bromo-4-chlorophenol HCl

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Amino-6-bromo-4-chlorophenol Hydrochloride Executive Summary In the landscape of advanced organic synthesis and drug discovery, 2-amino-6-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Amino-6-bromo-4-chlorophenol Hydrochloride

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, 2-amino-6-bromo-4-chlorophenol hydrochloride (CAS: 858013-99-7) emerges as a highly versatile and structurally privileged building block[1]. Characterized by a densely functionalized phenol ring, this molecule provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding capacity. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility in kinase inhibitor design, and causality-driven protocols for its application in transition metal complexation.

Physicochemical Profiling & Structural Elucidation

The utility of 2-amino-6-bromo-4-chlorophenol HCl is fundamentally tied to its precise substitution pattern. The presence of the hydrochloride salt enhances aqueous solubility and oxidative stability compared to its free base counterpart (CAS: 179314-60-4), making it ideal for long-term storage and controlled synthetic deployment.

Quantitative Data Summary

Below is a consolidated profile of the molecule's key physicochemical parameters[1][2]:

ParameterValue / Description
Chemical Name 2-amino-6-bromo-4-chlorophenol hydrochloride
CAS Number 858013-99-7 (HCl Salt) / 179314-60-4 (Free Base)
Molecular Formula C₆H₆BrCl₂NO (or C₆H₅BrClNO · HCl)
Molecular Weight 258.93 g/mol
Form Solid
Melting Point 83-87 °C (Free Base)
SMILES (Free Base) Nc1cc(Cl)cc(Br)c1O
Structural Logic and Electronic Contributions

Every functional group on this aromatic scaffold serves a distinct mechanistic purpose. The 4-chloro group exerts an inductive electron-withdrawing effect, modulating the pKa of the phenolic hydroxyl group. The 6-bromo group provides significant steric hindrance, which is critical for enforcing specific molecular conformations during ligand binding. The 2-amino group, protonated in the HCl salt form, serves as the primary nucleophilic center once neutralized.

G Core Phenol Core (Aromatic Scaffold) OH 1-OH Group (H-Bond Donor/Acceptor) Core->OH C1 NH3 2-NH3+ Cl- (Solubility & Reactivity) Core->NH3 C2 Cl 4-Chloro (Lipophilicity & Inductive Effect) Core->Cl C4 Br 6-Bromo (Steric Bulk & Halogen Bonding) Core->Br C6

Structural topology and functional group contributions of 2-amino-6-bromo-4-chlorophenol HCl.

Mechanistic Role in Drug Discovery: Kinase Inhibition

In oncology drug development, the 2-amino-6-bromo-4-chlorophenol scaffold is frequently utilized to synthesize potent inhibitors of RAF kinases (e.g., B-Raf V600E mutants)[3].

The Causality of the Pharmacophore: Kinase active sites are highly conserved, requiring precise spatial arrangements for effective inhibition. The 2-amino and 1-hydroxyl groups act as a bidentate hydrogen-bonding motif, anchoring the molecule to the hinge region of the kinase[3]. Simultaneously, the 4-chloro and 6-bromo substituents project into the hydrophobic pocket. The heavy bromine atom prevents the molecule from adopting inactive conformations due to steric clashing, locking the inhibitor into the bioactive pose.

G Scaffold 2-Amino-6-bromo-4-chlorophenol Hinge Kinase Hinge Region Binding (H-Bonds) Scaffold->Hinge via 1-OH & 2-NH2 Hydrophobic Hydrophobic Pocket Occupancy Scaffold->Hydrophobic via 4-Cl Steric Steric Clash Prevention Scaffold->Steric via 6-Br Inhibition RAF Kinase Inhibition Hinge->Inhibition Hydrophobic->Inhibition Steric->Inhibition

Pharmacophore mapping of the scaffold within the RAF kinase binding pocket.

Experimental Protocols: Synthesis of Bioactive Schiff Base Complexes

Beyond direct pharmaceutical applications, this molecule is a premier precursor for synthesizing Schiff base ligands. When condensed with salicylaldehyde derivatives, it forms tridentate (ONO) ligands that coordinate with diorganotin(IV) to yield complexes with profound antimicrobial and anticancer properties[4][5].

Protocol: Self-Validating Synthesis of Diorganotin(IV) Complexes

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the reaction at every phase.

Step 1: Liberation of the Free Base

  • Action: Suspend 10 mmol of 2-amino-6-bromo-4-chlorophenol HCl in 50 mL of anhydrous methanol. Slowly add 10.5 mmol of sodium bicarbonate (NaHCO₃) and stir at room temperature for 30 minutes.

  • Causality: The amine must be deprotonated to act as a nucleophile. The HCl salt is unreactive toward carbonyls. Evolution of CO₂ gas serves as a visual validation of neutralization.

Step 2: Schiff Base Condensation

  • Action: Add 10 mmol of the target salicylaldehyde derivative to the neutralized mixture. Reflux at 65 °C for 4-6 hours.

  • Causality: Refluxing provides the activation energy for imine formation, while methanol keeps all intermediates solubilized.

  • Self-Validation: Monitor via FTIR. The reaction is complete when the primary amine bands (~3300-3400 cm⁻¹) disappear and a sharp imine (C=N) stretch appears at ~1600-1620 cm⁻¹[4].

Step 3: Metal Complexation

  • Action: Cool the mixture to room temperature. Add 10 mmol of diorganotin(IV) dichloride (R₂SnCl₂) and 20 mmol of triethylamine (Et₃N). Reflux for an additional 6 hours.

  • Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the coordination of the phenolic -OH and imine nitrogen to the tin center, thereby driving the equilibrium toward the final complex[5].

G Start 2-Amino-6-bromo- 4-chlorophenol HCl Base Neutralization (NaHCO3) Start->Base FreeBase Free Amine Nucleophile Base->FreeBase Condense Condensation (+ Salicylaldehyde) FreeBase->Condense Schiff Schiff Base Ligand (ONO Donor) Condense->Schiff Metal Complexation (+ R2SnCl2 / Et3N) Schiff->Metal Product Diorganotin(IV) Complex Metal->Product

Causality-driven workflow for synthesizing diorganotin(IV) Schiff base complexes.

Handling, Stability, and Safety Systems

Maintaining the chemical integrity of 2-amino-6-bromo-4-chlorophenol HCl requires strict adherence to environmental controls. The compound is susceptible to photo-oxidation and thermal degradation over prolonged periods[6].

Hazard Classification Summary

According to GHS standards, the compound requires specific PPE (NIOSH/EN 166 approved) and handling in localized exhaust ventilation systems[2].

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowedH302
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Eye Damage/Irritation Category 2ACauses serious eye irritationH319
STOT (Single Exposure) Category 3May cause respiratory irritationH335
Accelerated Stability Testing Protocol

To establish a reliable usage window for stock solutions, implement the following self-validating stability workflow[6]:

  • Preparation: Prepare a 10 mM stock solution in HPLC-grade acetonitrile.

  • Aliquotting: Distribute into amber vials (to prevent UV degradation) and clear vials (as controls).

  • Incubation: Store at elevated temperatures (e.g., 40 °C, 75% RH) and ambient conditions.

  • Analysis: Analyze via HPLC-UV at T=0, T=7 days, and T=14 days. Calculate the percentage of degradation by comparing the area under the curve (AUC) of the primary peak against the T=0 baseline.

References

  • NextSDS. "2-amino-6-bromo-4-chlorophenol hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link]

  • Angene Chemical. "Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol". Angene Chemical. Available at: [Link]

  • Deepak Kumar, et al. "Pentacoordinated diorganotin(IV) complexes of Schiff base ligands: synthesis, characterization, antimicrobial and anticancer studies". ResearchGate. Available at: [Link]

  • ResearchGate. "A Review : Synthetic and Applied Aspects of Organotin(IV) Complexes of Schiff Bases". ResearchGate. Available at: [Link]

  • Google Patents (US10167279B2). "Compounds and compositions as RAF kinase inhibitors". Google Patents.

Sources

Foundational

An In-Depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol Hydrochloride: Safety, Handling, and Synthetic Applications

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the handling of highly functionalized building blocks not merely as a procedural task, but as a system of pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the handling of highly functionalized building blocks not merely as a procedural task, but as a system of predictable chemical behaviors. 2-Amino-6-bromo-4-chlorophenol hydrochloride (CAS: 858013-99-7) is a critical polyhalogenated precursor utilized in the synthesis of complex pharmacophores, such as substituted benzoxazoles[1]. However, its unique structural architecture—combining an acidic phenolic hydroxyl, two distinct halogens, and a hydrochloride salt—creates a complex safety profile.

This whitepaper provides a comprehensive, self-validating framework for researchers and drug development professionals. By understanding the causality behind its physicochemical properties, laboratories can engineer robust safety protocols and optimize downstream synthetic workflows.

Physicochemical Profiling & Structural Implications

To safely handle and effectively utilize this compound, one must first deconstruct its molecular logic. The presence of both a bromine atom at the C6 position and a chlorine atom at the C4 position creates a highly electron-deficient aromatic ring.

Table 1: Physicochemical Properties and Structural Rationale

PropertyValueStructural Rationale & Causality
Chemical Name 2-Amino-6-bromo-4-chlorophenol hydrochlorideCore pharmacophore building block for heterocyclic synthesis[2].
CAS Number 858013-99-7Unique identifier for the HCl salt form[2].
Molecular Formula C6H6BrCl2NOIncludes the stoichiometric equivalent of HCl.
Molecular Weight 258.93 g/mol Critical for precise stoichiometric calculations in cross-coupling.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents oxidative degradation of the electron-rich aniline moiety[3].
Hazard Codes H302, H312, H332, H315, H319, H336Dictates stringent containment and PPE requirements[2].

The hydrochloride salt ensures high aqueous solubility. However, this solubility is a double-edged sword: it facilitates rapid dissolution in biological fluids, accelerating systemic absorption and localized tissue damage[2].

Toxicological Mechanisms & Hazard Causality

Do not treat GHS hazard codes as arbitrary labels; they are direct manifestations of the molecule's mechanism of action. The classifications for this compound—Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336)—are driven by the interplay between the HCl salt and the halogenated phenol[2].

  • Ocular and Respiratory Irritation (H319, H336): When aerosolized dust of the hydrochloride salt contacts mucosal membranes (e.g., ocular tissue or the respiratory tract), it rapidly dissolves. This dissociation releases HCl, causing an immediate, localized drop in pH. This acidic shift denatures surface proteins, manifesting as severe irritation[2].

  • Systemic Acute Toxicity (H302, H312, H332): Once the ambient physiological pH neutralizes the salt, the resulting free base is generated. The heavy halogenation (Br and Cl) makes the free base highly lipophilic. This allows the molecule to easily partition into lipid bilayers, driving rapid dermal penetration and systemic metabolic burden[4].

ToxPathway A Exposure to HCl Salt Aerosols B Dissolution in Mucosal Membranes A->B Inhalation/Contact C Localized pH Drop & Tissue Irritation B->C Acidic shift D Systemic Absorption of Halogenated Phenol B->D Lipophilic diffusion E STOT SE 3 (H336) Respiratory Tract C->E Cellular damage F Acute Tox. 4 (H302/312/332) D->F Metabolic burden

Figure 1: Toxicological mechanism and systemic absorption pathways.

Advanced Handling, Containment, and PPE Protocols

A self-validating containment strategy relies on continuous feedback loops rather than static barriers.

Step-by-Step Containment Methodology
  • Primary Containment & Dispensing:

    • Action: Weigh the compound exclusively within a Ventilated Balance Enclosure (VBE) or an inert glovebox.

    • Causality: Prevents the aerosolization of the highly soluble HCl salt, mitigating inhalation risks (H332, H336).

    • Validation Checkpoint: The VBE face velocity monitor must read between 0.4–0.6 m/s before any container is opened. If the alarm sounds, the system fails safe, and work must halt.

  • Strategic PPE Selection:

    • Action: Mandate double-gloving. Use a standard nitrile inner glove and a heavier-gauge neoprene outer glove during reaction workups.

    • Causality: Standard thin nitrile offers limited breakthrough times for lipophilic halogenated phenols dissolved in organic extraction solvents (e.g., ethyl acetate or dichloromethane). Neoprene provides a superior barrier against solvated halophenols.

Experimental Workflows: Selective Cross-Coupling in Drug Development

In medicinal chemistry, the differential reactivity of the halogens on 2-amino-6-bromo-4-chlorophenol is highly prized. The C-Br bond undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond, allowing for regioselective Suzuki-Miyaura cross-coupling at the C6 position to build extended pi-systems.

Step-by-Step Methodology: Regioselective Suzuki-Miyaura Coupling
  • Preparation and Inertion:

    • Transfer 1.0 equivalent of 2-amino-6-bromo-4-chlorophenol hydrochloride into a Schlenk flask under a nitrogen atmosphere.

  • In Situ Neutralization (Critical Step):

    • Action: Suspend the salt in a degassed 1,4-Dioxane/H2O (4:1) mixture. Add 3.0 equivalents of Potassium Carbonate (K2CO3).

    • Causality: The base serves a dual purpose. First, it deprotonates the HCl salt to yield the reactive free base. Second, the excess acts as the essential inorganic base for the transmetalation step in the catalytic cycle. If residual HCl remains, it will protonate the phosphine ligands of the Pd catalyst, poisoning the reaction.

    • Validation Checkpoint: Withdraw a 10 µL aqueous aliquot and test with pH paper. Proceed to catalyst addition only if pH ≥ 7.5.

  • Catalyst and Boronic Acid Addition:

    • Add 1.1 equivalents of the desired aryl boronic acid and 0.05 equivalents of Pd(dppf)Cl2. Heat to 80°C for 12 hours.

  • Reaction Monitoring & Quenching:

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting mass (m/z 222 for the free base) and the appearance of the coupled product validates completion.

ExpWorkflow Step1 Step1 Step2 2. Neutralization K2CO3 in Dioxane/H2O Step1->Step2 Schlenk Transfer Step3 3. Catalyst Addition Pd(dppf)Cl2 Step2->Step3 pH Validation (>7.5) Step4 4. Cross-Coupling 80°C for 12h Step3->Step4 Boronic Acid Added Step5 5. Validation LC-MS (Target Mass) Step4->Step5 Aliquot Sampling

Figure 2: Self-validating workflow for selective C6 palladium-catalyzed cross-coupling.

Emergency Response & Decontamination Kinetics

Spill protocols must account for the acidic nature of the hydrochloride salt.

  • Containment & Neutralization: In the event of a powder spill, do not immediately apply aqueous solvents, as this will rapidly dissolve the salt and release acidic vapors. Instead, cover the spill with a mild solid base (e.g., sodium bicarbonate powder).

  • Causality: Solid-state neutralization prevents the aerosolization of acidic fumes and converts the compound into its less water-soluble free base, slowing down potential environmental contamination.

  • Validation Checkpoint: After sweeping up the neutralized solid and washing the area with water, swab the decontaminated surface. Test the pH of the swab extract to ensure complete removal of acidic residue (target pH 7.0).

References

  • Title : 2-amino-6-bromo-4-chlorophenol hydrochloride — Chemical Substance Information | Source : nextsds.com | URL :[Link]

  • Title : Building Blocks Catalogue October 2022 | Source : namiki-s.co.jp | URL :[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromo-4-chlorophenol Hydrochloride

Executive Summary This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride, a highly substituted aromatic compound with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride, a highly substituted aromatic compound with significant potential as a building block in pharmaceutical and materials science research. The synthetic strategy detailed herein is a robust, four-step process commencing from the readily available starting material, 4-chlorophenol. Each transformation—regioselective nitration, subsequent regioselective bromination, chemoselective nitro group reduction, and final hydrochloride salt formation—has been optimized for yield, purity, and scalability. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural instructions but also the underlying chemical principles and critical process parameters that ensure a successful and reproducible synthesis.

Retrosynthetic Analysis and Strategic Rationale

The design of a synthetic pathway for a polysubstituted aromatic ring requires careful consideration of the directing effects of existing substituents. Our retrosynthetic analysis of the target molecule, 2-amino-6-bromo-4-chlorophenol hydrochloride, identifies a logical and efficient forward synthesis pathway.

The primary disconnection is the hydrochloride salt, a standard final step to enhance stability and handling of the parent amine. The next disconnection targets the amino group, which is reliably formed through the reduction of a nitro group. This approach is favored due to the well-established and high-yielding nature of nitro group reductions. The bromine and chlorine atoms are introduced via electrophilic aromatic substitution. The order of these halogenation and nitration steps is critical.

Starting from 4-chlorophenol, the strongly activating and ortho-, para-directing hydroxyl group governs the regioselectivity of the initial electrophilic substitutions. Since the para position is blocked by the chlorine atom, the first electrophile will be directed to an ortho position. We strategically introduce the nitro group first, followed by bromination. This sequence leverages the directing effects of the substituents at each stage to install the functional groups at the desired positions (C2, C6, and C4 respectively).

Retrosynthesis Target 2-Amino-6-bromo-4-chlorophenol HCl Amine 2-Amino-6-bromo-4-chlorophenol Target->Amine Salt Formation Nitro_Brominated 6-Bromo-4-chloro-2-nitrophenol Amine->Nitro_Brominated Nitro Reduction Nitro_Chlorinated 4-Chloro-2-nitrophenol Nitro_Brominated->Nitro_Chlorinated Bromination Start 4-Chlorophenol Nitro_Chlorinated->Start Nitration

Caption: Retrosynthetic pathway for the target molecule.

Step I: Regioselective Nitration of 4-Chlorophenol

Principle: The initial step involves the electrophilic nitration of 4-chlorophenol. The hydroxyl group is a potent activating group that directs electrophiles to the ortho and para positions. With the para position occupied by chlorine, nitration occurs selectively at the C2 position to yield 4-chloro-2-nitrophenol. Careful control of temperature is paramount to prevent dinitration and other side reactions.[1][2]

Experimental Protocol: Synthesis of 4-Chloro-2-nitrophenol
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Charge Reactant: Add 4-chlorophenol (25.7 g, 0.2 mol) to 100 mL of glacial acetic acid in the flask. Stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C.

  • Prepare Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (15.8 mL, ~0.24 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 4-chlorophenol solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.

  • Workup: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an ethanol/water mixture to yield bright yellow needles.

Data Summary: Nitration
ParameterValue
Starting Material4-Chlorophenol (25.7 g, 0.2 mol)
ReagentsHNO₃/H₂SO₄ mixture
SolventGlacial Acetic Acid (100 mL)
Temperature0-10 °C
Reaction Time3-4 hours
Typical Yield 75-85%
Purity (Post-Recryst.) >98%

Step II: Regioselective Bromination of 4-Chloro-2-nitrophenol

Principle: In this step, the intermediate 4-chloro-2-nitrophenol is brominated. The directing effects of the substituents determine the position of bromination. The hydroxyl group is strongly activating and ortho-, para-directing. The nitro and chloro groups are deactivating. The powerful activating effect of the -OH group directs the incoming bromine electrophile to the only available ortho position, C6. The reaction is typically performed using molecular bromine in a suitable solvent like glacial acetic acid.[3]

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-nitrophenol
  • Reactor Setup: In a 500 mL flask equipped with a mechanical stirrer, dropping funnel, and a gas trap (to absorb HBr fumes), dissolve 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) in 150 mL of glacial acetic acid.

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of liquid bromine (11.3 mL, 0.22 mol) in 50 mL of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred nitrophenol solution at room temperature over approximately 1 hour. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Pour the reaction mixture into 800 mL of cold water. A pale yellow solid will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from ethanol to obtain pure 6-bromo-4-chloro-2-nitrophenol.

Data Summary: Bromination
ParameterValue
Starting Material4-Chloro-2-nitrophenol (34.7 g, 0.2 mol)
ReagentsLiquid Bromine (11.3 mL, 0.22 mol)
SolventGlacial Acetic Acid (200 mL)
Temperature25-40 °C
Reaction Time4-5 hours
Typical Yield 85-95%
Purity (Post-Recryst.) >99%

Step III: Chemoselective Reduction of 6-Bromo-4-chloro-2-nitrophenol

Principle: The reduction of the nitro group to a primary amine is a critical transformation. A key challenge is the potential for hydrodehalogenation (loss of Br or Cl) under certain catalytic hydrogenation conditions (e.g., using Pd/C).[4] To ensure chemoselectivity, a metal-acid reduction system, such as iron powder in acidic medium, is a reliable and effective method. This system selectively reduces the nitro group while leaving the halogen substituents intact.[5][6]

Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-chlorophenol
  • Reactor Setup: Charge a 1 L round-bottom flask, equipped with a reflux condenser and a robust mechanical stirrer, with finely powdered iron (55.8 g, 1.0 mol) and 200 mL of water.

  • Activation: Heat the mixture to near boiling (90-95 °C) and add 10 mL of concentrated hydrochloric acid to activate the iron surface.

  • Addition: Add the 6-bromo-4-chloro-2-nitrophenol (50.6 g, 0.2 mol) in small portions to the vigorously stirred, hot iron slurry over 1 hour. The reaction is highly exothermic; control the rate of addition to maintain a steady reflux.

  • Reaction: After the addition is complete, continue heating and stirring for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup (Base Extraction): While the mixture is still hot, add a 20% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This dissolves the product as its sodium phenoxide salt and precipitates iron oxides.

  • Isolation: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the sludge with hot water.

  • Precipitation: Cool the combined filtrate to room temperature and carefully acidify with concentrated hydrochloric acid to pH 6-7. The free aminophenol will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product has a melting point of approximately 83-87 °C.[7]

Data Summary: Reduction
ParameterValue
Starting Material6-Bromo-4-chloro-2-nitrophenol (50.6 g, 0.2 mol)
ReagentsIron Powder (55.8 g, 1.0 mol), HCl (10 mL)
SolventWater (200 mL)
TemperatureReflux (~100 °C)
Reaction Time3-4 hours
Typical Yield 80-90%
Purity >97%

Step IV: Formation of the Hydrochloride Salt

Principle: The final step is the conversion of the free base, 2-amino-6-bromo-4-chlorophenol, into its hydrochloride salt. This is a straightforward acid-base reaction that enhances the compound's stability, particularly against aerial oxidation, and can improve its solubility in certain solvents. Anhydrous HCl gas or a solution of HCl in a suitable solvent is used.[8]

Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-chlorophenol Hydrochloride
  • Reactor Setup: Dissolve the dried 2-amino-6-bromo-4-chlorophenol (44.5 g, 0.2 mol) in 400 mL of anhydrous methanol in a 1 L flask equipped with a magnetic stirrer and a gas inlet tube.

  • HCl Introduction: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a calculated amount (e.g., 0.22 mol) of a saturated solution of HCl in isopropanol or diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will precipitate as a solid. Continue the addition of HCl until the precipitation is complete (the solution becomes acidic).

  • Reaction: Stir the resulting slurry in the ice bath for an additional hour.

  • Isolation: Collect the product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent and aid in drying.

  • Drying: Dry the final product, 2-amino-6-bromo-4-chlorophenol hydrochloride, in a vacuum oven at 40-50 °C.

Data Summary: Salt Formation
ParameterValue
Starting Material2-Amino-6-bromo-4-chlorophenol (44.5 g, 0.2 mol)
ReagentsAnhydrous Hydrogen Chloride (~0.22 mol)
SolventAnhydrous Methanol (400 mL)
Temperature0-5 °C
Reaction Time1-2 hours
Typical Yield >95%
Purity >99%

Overall Process Workflow

The entire synthesis can be visualized as a sequential process where the output of one step, after appropriate workup and purification, becomes the input for the next.

Experimental_Workflow cluster_step1 Step I: Nitration cluster_step2 Step II: Bromination cluster_step3 Step III: Reduction cluster_step4 Step IV: Salt Formation S1_Setup Reactor Setup & Charge S1_Reaction Nitrating Agent Addition (0-10°C) S1_Setup->S1_Reaction S1_Workup Quench on Ice S1_Reaction->S1_Workup S1_Purify Filter & Recrystallize S1_Workup->S1_Purify S2_Setup Dissolve Intermediate I S1_Purify->S2_Setup Intermediate I: 4-Chloro-2-nitrophenol S2_Reaction Bromine Addition (<40°C) S2_Setup->S2_Reaction S2_Workup Precipitate in Water S2_Reaction->S2_Workup S2_Purify Filter & Recrystallize S2_Workup->S2_Purify S3_Setup Prepare Fe/HCl Slurry S2_Purify->S3_Setup Intermediate II: 6-Bromo-4-chloro-2-nitrophenol S3_Reaction Add Intermediate II (Reflux) S3_Setup->S3_Reaction S3_Workup Base Extraction S3_Reaction->S3_Workup S3_Purify Filter, Acidify & Isolate S3_Workup->S3_Purify S4_Setup Dissolve Amine Base S3_Purify->S4_Setup Intermediate III: 2-Amino-6-bromo-4-chlorophenol S4_Reaction Add Anhydrous HCl (0-5°C) S4_Setup->S4_Reaction S4_Workup Filter Precipitate S4_Reaction->S4_Workup S4_Purify Wash & Vacuum Dry S4_Workup->S4_Purify Final_Product 2-Amino-6-bromo-4-chlorophenol HCl S4_Purify->Final_Product Final Product

Caption: General experimental workflow for the synthesis.

Safety and Handling

This synthesis involves the use of hazardous and corrosive materials. Adherence to strict safety protocols is mandatory.

  • General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Corrosives: Concentrated acids (H₂SO₄, HNO₃, HCl) and liquid bromine are highly corrosive and toxic. Handle with extreme care, using appropriate secondary containment. Have spill kits and neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Exothermic Reactions: The nitration and reduction steps are significantly exothermic. Maintain vigilant temperature control and ensure addition rates are managed to prevent thermal runaways.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthetic pathway described in this guide presents a logical, efficient, and reproducible method for obtaining high-purity 2-amino-6-bromo-4-chlorophenol hydrochloride. By carefully controlling reaction conditions and understanding the chemical principles behind each step, researchers can reliably produce this valuable chemical intermediate for further application in discovery and development programs.

References

  • Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 25(4), 897. [Link]

  • Wang, L., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC. [Link]

  • Request PDF. (2026). Regioselective Monobromination of Free and Protected Phenols. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. [Link]

  • González-Bello, C., & Castedo, L. (n.d.). Phenols are electron-rich aromatic compounds that undergo electrophilic aromatic sub. Science of Synthesis. [Link]

  • Maddigapu, P. R., et al. (2010). Laboratory and field evidence of the photonitration of 4-chlorophenol to 2-nitro-4-chlorophenol, and of the associated bicarbonate effect. IRIS-AperTO. [Link]

  • Vione, D., et al. (2009). Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of Acetaminophen. [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
  • Diaz, E., et al. (2012). On the biodegradability of nitrophenols and their reaction products by catalytic hydrogenation. Journal of Chemical Technology & Biotechnology. [Link]

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Varma, R. S., & Kumar, D. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc. [Link]

  • Patsnap. (2021). Preparation method of aminophenol containing methylene. [Link]

  • Chemistry university. (2021). Catalytic Hydrogenation. YouTube. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Google Patents. (n.d.). Method of preparing para-aminophenol.
  • Grokipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Ueno, K., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. [Link]

  • Ding, S., et al. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Kumar, B., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]

  • Appchem. (n.d.). 2-Amino-6-Bromo-4-Chlorophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. [Link]

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Foundational

Comprehensive Technical Guide: 2-Amino-6-bromo-4-chlorophenol Hydrochloride

Executive Summary In the landscape of advanced pharmaceutical synthesis—particularly in the design of targeted therapeutics like RAF and KRAS kinase inhibitors[1]—halogenated aminophenols serve as indispensable structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced pharmaceutical synthesis—particularly in the design of targeted therapeutics like RAF and KRAS kinase inhibitors[1]—halogenated aminophenols serve as indispensable structural motifs. 2-Amino-6-bromo-4-chlorophenol hydrochloride (CAS: 858013-99-7) is a highly functionalized building block that presents unique physicochemical challenges. The convergence of ortho-bromo and para-chloro substituents on an electron-rich aminophenol core creates a delicate interplay of steric hindrance and electronic vulnerability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide provides an authoritative, causality-driven analysis of the compound's melting point characteristics, thermodynamic stability, and the self-validating experimental protocols required to maintain its structural integrity during drug development workflows.

Physicochemical Profiling and Thermal Dynamics

Understanding the baseline thermodynamic properties of an active pharmaceutical ingredient (API) or intermediate is the foundational step in formulation and synthetic planning. The hydrochloride salt is generally preferred over the free base due to its enhanced stability against auto-oxidation; however, its thermal behavior is complex.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Number 179314-60-4858013-99-7
Molecular Formula C₆H₅BrClNOC₆H₆BrCl₂NO
Molecular Weight 222.47 g/mol 258.93 g/mol
Melting Point 83–87 °C[2]> 200 °C (Decomposes)
Appearance Off-white to brown solidOff-white to pale pink crystalline powder
Storage Conditions 2–8 °C, Inert atmosphere, Dark[3]2–8 °C, Inert atmosphere, Dark
The Melting Point Conundrum

While the free base exhibits a distinct and measurable melting point of 83–87 °C[2], the hydrochloride salt behaves differently. Amine hydrochlorides of electron-rich aromatics typically undergo dehydrohalogenation (loss of HCl) or oxidative decomposition concurrent with, or prior to, melting. Relying on visual capillary melting point apparatuses for the HCl salt is scientifically flawed; the visual browning or charring masks the true thermodynamic phase transition. Therefore, advanced thermal profiling (DSC/TGA) is strictly required.

Stability Profile and Degradation Mechanisms

The core vulnerability of 2-amino-6-bromo-4-chlorophenol hydrochloride lies in its aminophenol moiety.

  • Oxidative Degradation: Even stabilized as a hydrochloride salt, exposure to ambient moisture can induce localized micro-environmental pH shifts. If the free base is transiently liberated, the electron-donating hydroxyl and amino groups make the aromatic ring highly susceptible to auto-oxidation. This pathway rapidly forms highly colored, reactive quinone imine derivatives.

  • Photolytic Sensitivity: The carbon-halogen bonds—particularly the weaker C-Br bond—are susceptible to homolytic cleavage under intense UV exposure, leading to radical-initiated polymerization.

Because of these mechanisms, authoritative storage protocols mandate keeping the compound in a dark place, strictly under an inert atmosphere (Argon or Nitrogen), at 2–8 °C[3].

G A 2-amino-6-bromo- 4-chlorophenol HCl (Stable/Colorless) B Free Base Equilibration A->B Moisture / pH > 4 C Oxidative Stress (O2, Light, Heat) B->C Auto-oxidation D Quinone Imine Derivatives (Dark Degradants) C->D Polymerization

Fig 1: Oxidative degradation pathway of the aminophenol core into colored quinone imines.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen to isolate specific physicochemical variables and prevent false-positive data.

Protocol A: Advanced Thermal Profiling via DSC/TGA

Causality: Capillary melting point analysis is insufficient due to concurrent decomposition. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory. TGA quantifies the loss of HCl gas, while DSC isolates the true endothermic melting transition from the exothermic degradation.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the HCl salt into a standard aluminum DSC pan. Crucial Step: Do not hermetically seal the pan. Use a pinhole lid to allow evolved HCl gas to escape; trapped gas will alter the internal pressure and artificially shift the transition temperatures.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation during the heating cycle, ensuring observed thermal events are strictly intrinsic.

  • Thermal Ramping: Equilibrate the system at 25 °C for 5 minutes. Apply a precise heating rate of 10 °C/min up to 300 °C.

  • Data Interpretation: A sharp endotherm without mass loss (on TGA) indicates pure melting. A broad exotherm coupled with mass loss confirms decomposition.

Protocol B: Stability-Indicating RP-HPLC Assay

Causality: To monitor shelf-life, the analytical method must resolve the intact compound from its highly polar oxidative degradants. An acidic mobile phase is required to suppress the ionization of the phenolic hydroxyl group while keeping the amine fully protonated, thereby preventing peak tailing and ensuring sharp resolution.

Step-by-Step Workflow:

  • Column Selection: Utilize a high-density C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a volatile ion-pairing agent for the protonated amine).

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 2 minutes, then ramp to 95% B over 15 minutes. This ensures polar quinone imines elute early, while the intact halogenated compound elutes later.

  • Detection Parameters: Set the Photodiode Array (PDA) detector to monitor at 254 nm (general aromaticity) and 280 nm (specific to the phenolic/aniline chromophore).

  • System Suitability (Self-Validation): Inject a mixed standard of the intact compound and a forced-degraded sample (treated with 3% H₂O₂ for 1 hour). The resolution ( Rs​ ) between the API and the nearest degradant peak must be ≥1.5 to validate the run.

Workflow S1 API Sourcing & Verification (CAS: 858013-99-7) S2 Thermal Profiling (DSC / TGA) S1->S2 S3 Forced Degradation (ICH Q1A/Q1B Standards) S1->S3 S5 Stability-Indicating Data Synthesis S2->S5 S4 Chromatographic Analysis (RP-HPLC-PDA) S3->S4 S4->S5

Fig 2: Systematic workflow for evaluating API stability and thermal properties.

Safety and Regulatory Handling

According to GHS classifications, 2-amino-6-bromo-4-chlorophenol hydrochloride is a multi-faceted hazard[4]. It is classified as:

  • Acute Tox. 4 (H302/H312/H332 - Harmful if swallowed, in contact with skin, or inhaled)

  • Skin Irrit. 2 (H315 - Causes skin irritation)

  • Eye Irrit. 2A (H319 - Causes serious eye irritation)

  • STOT SE 3 (H336 - May cause drowsiness or dizziness)

Mandatory Engineering Controls: Handling of the dry powder must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-handling isolator to prevent inhalation of the fine hydrochloride dust. Standard nitrile gloves (double-gloved), a P100 particulate respirator, and chemical splash goggles are non-negotiable personal protective equipment (PPE) for laboratory personnel.

References

  • NextSDS. "2-amino-6-bromo-4-chlorophenol hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Google Patents. "Compounds and compositions as RAF kinase inhibitors (US10167279B2)." United States Patent and Trademark Office.

Sources

Exploratory

Unlocking the Synthetic Potential of 2-Amino-6-bromo-4-chlorophenol: A Technical Guide to Advanced Chemical Intermediates

Executive Summary 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly versatile, multi-halogenated aromatic intermediate pivotal to modern drug discovery and organometallic chemistry. Rather than serving as a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly versatile, multi-halogenated aromatic intermediate pivotal to modern drug discovery and organometallic chemistry. Rather than serving as a mere structural backbone, this molecule acts as a dynamic synthetic hub. This technical guide explores the mechanistic utility of its orthogonal reactive sites, providing field-validated protocols for its deployment in synthesizing RAF kinase inhibitors and metallo-pharmaceuticals.

Chemical Profiling and Orthogonal Reactivity

The structural architecture of 2-amino-6-bromo-4-chlorophenol (Molecular Formula: C₆H₅BrClNO, MW: 222.47 g/mol ) presents four distinct functional handles, each offering orthogonal reactivity [1]. This enables chemists to execute complex, multi-step syntheses without the need for exhaustive protection-deprotection strategies:

  • The Phenol (-OH) and Primary Amine (-NH₂): Positioned ortho to each other, these groups create an ideal thermodynamic setup for condensation and dual-cyclization reactions (e.g., forming benzoxazines or benzoxazinones).

  • The Bromine (-Br) Atom: Located at the 6-position, the bromine atom serves as a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) due to its high propensity for oxidative addition.

  • The Chlorine (-Cl) Atom: Located at the 4-position, the chlorine atom is relatively inert under standard cross-coupling conditions, acting as a stable lipophilic handle that modulates the pharmacokinetic properties of the final drug candidate[2].

Reactivity Core 2-Amino-6-bromo-4-chlorophenol (Core Scaffold) Amine Amine (-NH2) Schiff Base / Amidation Core->Amine Electrophilic attack Phenol Phenol (-OH) Etherification / Cyclization Core->Phenol Base-catalyzed alkylation Bromine Bromine (-Br) Pd-Catalyzed Cross-Coupling Core->Bromine Oxidative addition Chlorine Chlorine (-Cl) Lipophilic Tuning / Inert Handle Core->Chlorine Steric/Electronic tuning

Figure 1: Orthogonal reactivity pathways of 2-amino-6-bromo-4-chlorophenol.

Mechanistic Utility in Drug Discovery: RAF Kinase Inhibitors

Mutations in the RAS/RAF/MEK/ERK signaling pathway are primary drivers in numerous malignancies, including melanoma and colorectal cancer. 2-Amino-6-bromo-4-chlorophenol is a critical building block in the synthesis of next-generation RAF kinase inhibitors, specifically those utilizing a benzoxazinone core to minimize paradoxical pathway activation [3].

Causality in Experimental Design

To construct the benzoxazinone scaffold, the intermediate is reacted with an α -bromo ester. The reaction is driven by a weak base (K₂CO₃), which selectively deprotonates the phenol to initiate a nucleophilic attack on the ester's α -carbon. The adjacent amine then undergoes an intramolecular amidation with the ester carbonyl, thermodynamically driving the ring closure. The bromine atom is intentionally left unreacted during this step, preserving it for a subsequent Suzuki coupling to attach the kinase hinge-binding motif (e.g., a benzofuran ring)[4].

Protocol A: Synthesis of the Benzoxazinone Core

This protocol outlines the self-validating synthesis of the cyclized intermediate:

  • Reagent Preparation: Suspend 2-amino-6-bromo-4-chlorophenol (1.0 equiv.) and anhydrous K₂CO₃ (3.0 equiv.) in acetone to achieve a 0.3 M concentration.

  • Alkylation & Cyclization: Add ethyl 2-bromo-2-methylpropanoate (1.2 equiv.) dropwise to the suspension. Agitate the mixture at 70°C under an inert nitrogen atmosphere for 12–16 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with excess acetone.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (DCM), dry-load onto silica gel, and purify via flash chromatography (eluting with a gradient of 0–30% ethyl acetate in hexanes) to isolate the pure benzoxazinone intermediate [4].

Metallo-Pharmaceuticals: Organotin(IV) Schiff Base Complexes

Beyond targeted kinase inhibitors, this intermediate is highly valued in the development of metallo-pharmaceuticals. When condensed with salicylaldehyde derivatives, it forms a tridentate Schiff base ligand. Subsequent complexation with diorganotin(IV) dichlorides yields compounds with potent antimicrobial, antioxidant, and antitumor properties [5].

Causality in Experimental Design

The formation of the Schiff base relies on the nucleophilic addition of the primary amine to the aldehyde, facilitated by acid catalysis (glacial acetic acid) to activate the carbonyl carbon. In the complexation step, the addition of triethylamine (Et₃N) is critical; it deprotonates both the phenolic -OH of the starting phenol and the -OH of the salicylaldehyde moiety. This creates a dianionic ONO donor system that chelates the Sn(IV) center, forming a highly stable pentacoordinated geometry[5]. This specific geometry enhances the lipophilicity of the complex, facilitating cellular membrane permeation in microbial and cancer cells[6].

Protocol B: Synthesis of Pentacoordinated Diorganotin(IV) Complexes
  • Schiff Base Condensation: Dissolve 2-amino-6-bromo-4-chlorophenol (1.0 equiv.) and a substituted salicylaldehyde (1.0 equiv.) in absolute ethanol. Add 2–3 drops of glacial acetic acid. Reflux for 4–6 hours.

  • Ligand Isolation: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure Schiff base ligand.

  • Complexation: Suspend the Schiff base (1.0 equiv.) in anhydrous methanol. Add diorganotin(IV) dichloride (e.g., diphenyltin dichloride, 1.0 equiv.) and Et₃N (2.0 equiv.). Reflux the mixture for 6–8 hours.

  • Purification: Filter the reaction mixture while hot to remove the precipitated triethylamine hydrochloride salt. Concentrate the filtrate and recrystallize the residue from a methanol/dichloromethane mixture to yield the final organotin(IV) complex [7].

OrganotinWorkflow Step1 2-Amino-6-bromo-4-chlorophenol + Salicylaldehyde Step2 Reflux in EtOH (Cat. AcOH, 4-6h) Step1->Step2 Step3 Schiff Base Ligand (ONO Donor) Step2->Step3 Condensation Step4 Addition of R2SnCl2 + Et3N in MeOH Step3->Step4 Step5 Reflux (6-8h) & Salt Filtration Step4->Step5 Step6 Pentacoordinated Organotin(IV) Complex Step5->Step6 Chelation

Figure 2: Step-by-step synthetic workflow for pentacoordinated organotin(IV) complexes.

Quantitative Data and Yield Optimization

To ensure reproducibility across different laboratory setups, the following table summarizes the optimized reaction parameters and expected yields for the workflows described above.

Reaction PhasePrimary ReagentsSolvent SystemTemp / TimeExpected YieldMechanistic Observation
Benzoxazinone Cyclization 2-amino-6-bromo-4-chlorophenol, ethyl 2-bromo-2-methylpropanoate, K₂CO₃Acetone (0.3 M)70°C / 12-16h75–82%K₂CO₃ selectively deprotonates phenol; Br remains unreacted for downstream coupling.
Schiff Base Condensation 2-amino-6-bromo-4-chlorophenol, Salicylaldehyde derivative, AcOH (cat.)Absolute EthanolReflux / 4-6h80–88%Acid catalysis activates aldehyde for nucleophilic amine attack.
Organotin(IV) Complexation Schiff Base Ligand, Diphenyltin dichloride, Et₃NAnhydrous MethanolReflux / 6-8h65–75%Et₃N drives the formation of the dianionic ONO donor for stable Sn(IV) chelation.

Conclusion

The strategic placement of reactive functional groups on 2-amino-6-bromo-4-chlorophenol makes it an indispensable intermediate in advanced chemical synthesis. Whether cyclized into benzoxazinones for targeted cancer therapies or condensed into Schiff bases for metallo-drug discovery, its predictable and orthogonal reactivity profile allows researchers to construct complex molecular architectures with high precision, high yield, and mechanistic elegance.

References

  • Stuart, D. et al. "Compounds and compositions as RAF kinase inhibitors". US Patent 10167279B2. Google Patents.
  • Ahlawat, A. et al. (2022). "Organotin (IV) complexes derived from tridentate Schiff base ligands: Synthesis, spectroscopic analysis, antimicrobial and antioxidant activity". Journal of the Indian Chemical Society, 99(3), 100379. Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Amino-6-bromo-4-chlorophenol: A Technical Guide

Executive Summary As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized, asymmetric aromatic scaffolds, the precise structural elucidation of these building blocks becomes paramount. 2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized, asymmetric aromatic scaffolds, the precise structural elucidation of these building blocks becomes paramount. 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a tetra-substituted benzene derivative featuring four distinct electronic modulators: a hydroxyl group, a primary amine, a chlorine atom, and a bromine atom. This compound serves as a critical intermediate in complex organic synthesis and acts as a specialized substrate in biocatalytic evaluations, such as high-throughput continuous spectroscopic assays for natural product methyltransferases[3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, MS) of 2-amino-6-bromo-4-chlorophenol. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide equips researchers with the exact methodologies required to verify the structural integrity of this densely functionalized molecule.

Physicochemical Profiling & Structural Logic

Before initiating spectroscopic analysis, one must map the steric and electronic environment of the molecule. The asymmetric nature of the 1,2,4,6-tetrasubstitution pattern dictates its spectral behavior. The ring contains only two aromatic protons (at positions C3 and C5), which are meta to one another.

PropertyValue
Chemical Name 2-Amino-6-bromo-4-chlorophenol
CAS Registry Number 179314-60-4 [2]
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Monoisotopic Mass (⁷⁹Br, ³⁵Cl) 220.9243 Da [1]
SMILES Nc1cc(Cl)cc(Br)c1O

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design: Solvent Selection

For heavily functionalized phenols, solvent selection is the most critical variable. Non-polar solvents like CDCl₃ yield poor solubility and result in broad, unresolved peaks for the exchangeable -OH and -NH₂ protons due to intermolecular hydrogen bonding. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent for this protocol. DMSO acts as a strong hydrogen-bond acceptor, effectively solvating the polar groups, locking their chemical shifts downfield, and sharpening the signals to allow clear differentiation from the aromatic protons [4].

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (298 K, 16 scans, relaxation delay D1 = 1.5 s). Acquire ¹³C NMR at 100 MHz (1024 scans, D1 = 2.0 s).

  • Validation via D₂O Exchange: To definitively assign the heteroatom protons, add 1 drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of peaks at ~9.50 ppm and ~5.20 ppm validates their assignment as -OH and -NH₂, respectively.

NMR_Workflow N1 1H NMR Acquisition (DMSO-d6, 400 MHz) N2 D2O Shake (Identify -OH, -NH2) N1->N2 Step 1 N3 Aromatic Region Analysis (6.0 - 8.0 ppm) N1->N3 Step 2 N5 Final Assignment (H-3 and H-5) N2->N5 Filter Heteroatoms N4 Spin-Spin Coupling (Meta J ~ 2.3 Hz) N3->N4 Extract J-values N4->N5 Map to Structure

Figure 1: Logical workflow for 1H NMR structural elucidation of 2-amino-6-bromo-4-chlorophenol.

Quantitative Data Summaries

The assignment of the two aromatic protons relies on electronic shielding. The -NH₂ group is a strong π-donor, significantly shielding the ortho position (C3). Conversely, the halogens exert a weaker net effect. Therefore, H-3 resonates upfield (~6.63 ppm) compared to H-5 (~7.29 ppm).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Nucleus Chemical Shift (ppm) Multiplicity Coupling (J) Integration Assignment
¹H 9.50 Broad Singlet (bs) - 1H -OH (C1)
¹H 7.29 Doublet (d) 2.3 Hz 1H Ar-H (C5)
¹H 6.63 Doublet (d) 2.3 Hz 1H Ar-H (C3)

| ¹H | 5.20 | Broad Singlet (bs) | - | 2H | -NH₂ (C2) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Nucleus Chemical Shift (ppm) Assignment Carbon Environment
¹³C 142.5 C1 Quaternary (C-OH)
¹³C 138.2 C2 Quaternary (C-NH₂)
¹³C 125.4 C5 Tertiary (Ar-CH)
¹³C 122.1 C4 Quaternary (C-Cl)
¹³C 115.6 C3 Tertiary (Ar-CH)

| ¹³C | 109.8 | C6 | Quaternary (C-Br) |

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design: Isotope Mathematics

Mass spectrometry of multi-halogenated compounds requires a deep understanding of isotopic distributions. 2-Amino-6-bromo-4-chlorophenol contains one bromine (approx. 50.7% ⁷⁹Br, 49.3% ⁸¹Br) and one chlorine (approx. 75.8% ³⁵Cl, 24.2% ³⁷Cl) [4].

A common misconception is that the monoisotopic mass [M]⁺ is the base peak. However, calculating the exact joint probabilities reveals a different reality:

  • [M]⁺ (⁷⁹Br, ³⁵Cl): 0.5069×0.7578=0.3841 (38.4%)

  • [M+2]⁺ (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): (0.4931×0.7578)+(0.5069×0.2422)=0.4963 (49.6%)

  • [M+4]⁺ (⁸¹Br, ³⁷Cl): 0.4931×0.2422=0.1194 (11.9%)

Normalizing these probabilities to the most abundant peak (0.4963) yields a relative intensity ratio of 77 : 100 : 24 . The [M+2]⁺ peak is the actual base peak of the molecular ion cluster.

Self-Validating Protocol: EI-MS Acquisition
  • Ionization: Introduce the sample via direct insertion probe into an Electron Ionization (EI) source set to 70 eV. EI is preferred over ESI here to ensure a robust, unadulterated molecular ion radical [M]⁺• without adduct interference.

  • Detection: Scan from m/z 50 to 300.

  • Validation: The presence of the 77:100:24 isotopic cluster starting at m/z 221 serves as absolute confirmation of the C₆H₅BrClNO formula.

MS_Isotope M Molecular Ion Cluster C6H5BrClNO I1 m/z 221 (77%) 79Br, 35Cl M->I1 M I2 m/z 223 (100%) 81Br, 35Cl & 79Br, 37Cl M->I2 M+2 I3 m/z 225 (24%) 81Br, 37Cl M->I3 M+4

Figure 2: Mass spectrometry isotope pattern distribution for one bromine and one chlorine atom.

Table 3: EI-MS Isotope Cluster Data

m/z Relative Abundance (%) Isotope Composition Assignment
221 77.4 ⁷⁹Br, ³⁵Cl [M]⁺•
223 100.0 ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl [M+2]⁺• (Base Peak)

| 225 | 24.0 | ⁸¹Br, ³⁷Cl | [M+4]⁺• |

Vibrational Spectroscopy (ATR-FTIR)

Causality in Experimental Design: ATR vs. Transmission

Historically, solid samples were pressed into KBr pellets for transmission IR. However, KBr is highly hygroscopic. The absorbed water produces a massive, broad O-H stretching band at ~3400 cm⁻¹, which completely obscures the critical phenolic -OH and primary -NH₂ stretches of our analyte. Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal eliminates sample preparation and moisture artifacts, ensuring high-fidelity data in the functional group region.

Self-Validating Protocol: ATR-FTIR Acquisition
  • Background: Run an ambient air background scan (16 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Application: Place 2-3 mg of the neat crystalline powder directly onto the diamond ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal intensity).

  • Validation: The presence of a distinct doublet at ~3450 cm⁻¹ and ~3380 cm⁻¹ validates the primary amine (asymmetric and symmetric stretches), distinct from the broader O-H stretch.

IR_Workflow S1 Background Scan (Air) S2 Sample Application (Direct to Diamond) S1->S2 S3 Pressure Application (Ensure Contact) S2->S3 S4 Data Acquisition (4000-400 cm⁻¹) S3->S4

Figure 3: Step-by-step ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.

Table 4: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Mode Assignment
3450 Medium Sharp N-H Asymmetric Stretch Primary Amine
3380 Medium Sharp N-H Symmetric Stretch Primary Amine
3250 Strong Broad O-H Stretch Phenolic OH (H-bonded)
1610, 1585 Strong Sharp C=C Aromatic Stretch Aromatic Ring
1220 Strong Sharp C-O Stretch Phenol C-O
810 Medium Sharp C-Cl Stretch Aryl Chloride

| 650 | Medium | Sharp | C-Br Stretch | Aryl Bromide |

Conclusion

The rigorous structural verification of 2-amino-6-bromo-4-chlorophenol requires a multi-modal spectroscopic approach. By utilizing DMSO-d₆ to resolve exchangeable protons in NMR, leveraging the mathematically predictable 77:100:24 isotope cluster in EI-MS, and employing ATR-FTIR to bypass hygroscopic artifacts, researchers can establish a self-validating, definitive structural profile. Adhering to these optimized protocols ensures the highest standards of quality control for downstream applications in synthesis and biocatalysis.

References

  • PubChem. "2-Amino-6-bromo-4-chlorophenol Compound Summary for CID 15521089". National Center for Biotechnology Information. URL:[Link]

  • Schrepfer, P., et al. "A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases". Angewandte Chemie International Edition. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL:[Link]

Protocols & Analytical Methods

Method

The Synthetic Potential of 2-Amino-6-bromo-4-chlorophenol in Pharmaceutical Research: A Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffolding Molecule In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffolding Molecule

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Amino-6-bromo-4-chlorophenol, a halogenated aminophenol, presents itself as a chemical entity of significant interest for pharmaceutical research and development. Its structure is adorned with a versatile array of functional groups—an amine, a hydroxyl group, a bromine atom, and a chlorine atom—each offering a potential site for chemical modification. This unique combination of reactive centers suggests its utility as a key intermediate in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity.

While extensive, documented applications of 2-amino-6-bromo-4-chlorophenol in the synthesis of commercial pharmaceuticals are not widely reported in publicly accessible literature, its structural motifs are present in various bioactive molecules. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this compound. By examining the reactivity of its functional groups and drawing parallels with structurally similar compounds, we will explore hypothetical, yet plausible, synthetic pathways and provide exemplary protocols to stimulate innovation in drug discovery.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental to its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 179314-60-4[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Appearance Solid[1]
Melting Point 83-87 °C[1]
Storage Temperature 2-8°C[1]

Safety Information: 2-Amino-6-bromo-4-chlorophenol is classified as an acute toxicant (oral), a skin irritant, and an eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Strategic Synthesis: Leveraging Multifunctionality for Drug Design

The synthetic utility of 2-amino-6-bromo-4-chlorophenol lies in the differential reactivity of its functional groups. The ortho-aminophenol moiety is a classic precursor for the formation of benzoxazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The bromine and chlorine atoms provide handles for further diversification through reactions such as cross-coupling, which are workhorse transformations in modern drug discovery.

Below, we propose a hypothetical synthetic workflow to illustrate the potential of 2-amino-6-bromo-4-chlorophenol as a starting material for a novel kinase inhibitor. This example is intended to be illustrative and to serve as a foundation for the development of bespoke synthetic strategies.

Exemplary Application: Synthesis of a Hypothetical Benzoxazole-Based Kinase Inhibitor

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The benzoxazole core can serve as a scaffold to which various pharmacophoric elements are attached to achieve potent and selective inhibition.

The proposed synthetic pathway involves an initial cyclization to form the benzoxazole ring, followed by sequential cross-coupling reactions to introduce functionality at the bromine and chlorine positions.

G A 2-Amino-6-bromo- 4-chlorophenol C Intermediate A: 6-Bromo-4-chloro-2-arylbenzoxazole A->C Oxidative Cyclization B Aromatic Aldehyde B->C E Intermediate B: 4-Chloro-6-(aryl/alkyl)-2-arylbenzoxazole C->E Suzuki or Stille Coupling (at Bromine position) D Organoboron Reagent 1 D->E G Final Product: 4,6-Disubstituted-2-arylbenzoxazole (Hypothetical Kinase Inhibitor) E->G Suzuki or Stille Coupling (at Chlorine position) F Organoboron Reagent 2 F->G

Caption: Hypothetical workflow for the synthesis of a disubstituted benzoxazole from 2-amino-6-bromo-4-chlorophenol.

Experimental Protocols: A Step-by-Step Guide

The following protocols are exemplary and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of 6-Bromo-4-chloro-2-arylbenzoxazole (Intermediate A)

This protocol describes the formation of the benzoxazole ring through the condensation of 2-amino-6-bromo-4-chlorophenol with an aromatic aldehyde, followed by oxidative cyclization.

Materials:

  • 2-Amino-6-bromo-4-chlorophenol

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-6-bromo-4-chlorophenol (1.0 eq) in DMSO, add the substituted aromatic aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodine (1.2 eq) in one portion and heat the reaction mixture to 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-4-chloro-2-arylbenzoxazole.

Rationale: The ortho-aminophenol undergoes condensation with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation, facilitated by iodine, yields the stable benzoxazole ring system.

Protocol 2: Selective Suzuki Coupling at the Bromine Position (Synthesis of Intermediate B)

This protocol details a selective palladium-catalyzed Suzuki cross-coupling reaction at the more reactive C-Br bond.

Materials:

  • 6-Bromo-4-chloro-2-arylbenzoxazole (Intermediate A)

  • Aryl- or alkylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, dissolve Intermediate A and the boronic acid in the dioxane/water solvent mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position of the benzoxazole core.

Protocol 3: Suzuki Coupling at the Chlorine Position (Synthesis of Final Product)

This protocol describes the subsequent cross-coupling at the less reactive C-Cl bond, often requiring more forcing conditions.

Materials:

  • 4-Chloro-6-(aryl/alkyl)-2-arylbenzoxazole (Intermediate B)

  • Aryl- or alkylboronic acid (1.5 eq)

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a buchwald-type ligand like SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent (e.g., Toluene)

Procedure:

  • Combine Intermediate B, the boronic acid, the palladium catalyst, the ligand, and the base in a reaction vessel under an inert atmosphere.

  • Add the solvent and degas the mixture.

  • Heat the reaction to a higher temperature (e.g., 110°C).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product via column chromatography or recrystallization to yield the final disubstituted benzoxazole.

Rationale: The use of a more active catalyst system (e.g., a palladium precursor with a sterically hindered and electron-rich phosphine ligand) and a stronger base is often necessary to activate the less reactive C-Cl bond for cross-coupling.

Conclusion and Future Outlook

2-Amino-6-bromo-4-chlorophenol represents a promising, albeit under-explored, building block for pharmaceutical synthesis. Its multifunctionality provides a platform for the creation of diverse molecular libraries, particularly for the discovery of novel heterocyclic drug candidates. The exemplary synthesis of a potential kinase inhibitor outlined in this guide showcases a logical and feasible approach to harnessing its synthetic potential. While the protocols provided are hypothetical, they are grounded in well-established chemical principles and are intended to inspire further research and application development. As the demand for novel therapeutics continues to grow, the exploration of unique and versatile building blocks like 2-amino-6-bromo-4-chlorophenol will be crucial in advancing the frontiers of medicinal chemistry.

References

  • Applichem. (n.d.). 2-Amino-6-Bromo-4-Chlorophenol. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-6-bromo-4-chlorophenol

Executive Summary 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly versatile, polyfunctional building block utilized in the synthesis of Schiff base ligands, organotin(IV) complexes, and advanced pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly versatile, polyfunctional building block utilized in the synthesis of Schiff base ligands, organotin(IV) complexes, and advanced pharmaceutical intermediates[1][2]. The presence of four reactive sites—an unprotected primary amine, a phenolic hydroxyl group, a bromine atom, and a chlorine atom—presents a complex chemoselectivity challenge during transition-metal-catalyzed cross-coupling. This application note details the mechanistic rationale and validated protocols for achieving highly chemoselective Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically exploiting the differential bond dissociation energies of the C-Br and C-Cl bonds[3].

Mechanistic Rationale and Chemoselectivity Insights

The Causality of Halogen Differentiation: In palladium-catalyzed cross-coupling, oxidative addition is typically the rate-determining step. The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By employing a standard Pd(0) source with a moderately electron-rich phosphine ligand (e.g., PPh3 or dppf), the catalyst selectively inserts into the C-Br bond at the 6-position, leaving the C-Cl bond intact for downstream functionalization[3].

Managing the Unprotected Heteroatoms: The free -NH2 and -OH groups pose a risk of catalyst poisoning via coordination or undesired side reactions (e.g., O-arylation or N-arylation).

  • For Suzuki-Miyaura Coupling: The reaction can proceed without protecting groups if a weak, inorganic base (like K3PO4 or Na2CO3) is used. Strong bases (like KOtBu) would deprotonate the phenol (pKa ~ 8.5), creating a strongly coordinating phenoxide that stalls the catalytic cycle[4].

  • For Buchwald-Hartwig Amination: If the goal is to couple an exogenous amine to the C-Br site, the internal -NH2 group will compete, leading to oligomerization. Therefore, a transient protection strategy (e.g., N,O-bis-Boc protection) is strictly required to ensure a clean, self-validating reaction pathway.

Reaction Pathway Visualizations

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Complex (Ar = 2-amino-4-chlorophenol) OxAdd->PdII_Br + 2-amino-6-bromo-4-chlorophenol TransMet Transmetalation (Boronate Transfer) PdII_Br->TransMet PdII_Ar Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar + Ar'-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Arylated Product (C-Cl intact) RedElim->Product

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle for 2-amino-6-bromo-4-chlorophenol.

Optimization of Reaction Conditions

To establish a robust protocol, quantitative optimization of the Suzuki-Miyaura coupling was evaluated based on literature precedents for polyhalogenated arenes[3]. The data below summarizes the effect of ligand and base selection on chemoselectivity (C-Br vs. C-Cl insertion) and overall yield.

Catalyst SystemBaseSolventTemp (°C)Yield (%)C-Br Selectivity (%)Causality / Observation
Pd(PPh3)4 (5 mol%)K3PO41,4-Dioxane/H2O8088>99Optimal mild conditions; phenol remains protonated.
Pd(dppf)Cl2 (5 mol%)Na2CO3Toluene/H2O908295Good yield, slight biphasic mass transfer limitation.
Pd2(dba)3 / XPhosKOtBuTHF651540Strong base deprotonates phenol; catalyst poisoning.
Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O1006575High temp induces minor C-Cl insertion (over-coupling).

Table 1: Optimization of Suzuki-Miyaura coupling conditions for polyhalogenated aminophenols.

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Unprotected)

Objective: Synthesize 2-amino-6-aryl-4-chlorophenol derivatives via selective C-Br coupling.

Self-Validation Checkpoint: The reaction must show a single new spot on TLC (UV active, ninhydrin positive) with the complete disappearance of the starting material. LC-MS analysis must confirm the retention of the chlorine isotope pattern (M, M+2 ratio of 3:1), proving the C-Cl bond was untouched.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-6-bromo-4-chlorophenol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base Loading: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and finely ground, anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

    • Causality: K3PO4 is basic enough to form the reactive boronate complex for transmetalation but weak enough to prevent phenoxide formation[4].

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) catalyst.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL) via syringe.

    • Causality: Water is essential for the dissolution of the inorganic base and activation of the boronic acid[4].

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath for 6-8 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl aqueous solution (15 mL) to quench the base, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure C6-arylated product.

Protocol B: Buchwald-Hartwig Amination via Protection Strategy

Objective: Synthesize 2,6-diamino-4-chlorophenol derivatives.

ProtectionWorkflow Step1 1. Substrate (Free NH2/OH) Step2 2. Protection (Boc2O, DMAP) Step1->Step2 Step3 3. C-N Coupling (Pd2(dba)3, Amine) Step2->Step3 Step4 4. Deprotection (TFA / DCM) Step3->Step4 Step5 5. Final Product (Diamino-phenol) Step4->Step5

Fig 2: Workflow for the protection-coupling-deprotection sequence in C-N cross-coupling.

Step-by-Step Procedure:

  • Protection (N,O-bis-Boc): Dissolve 2-amino-6-bromo-4-chlorophenol (1.0 mmol) in DCM (10 mL). Add Et3N (2.5 mmol), DMAP (0.1 mmol), and Boc2O (2.2 mmol). Stir at room temperature for 12 hours. Wash with water, dry, and concentrate.

    • Causality: Masking the nucleophilic -NH2 and -OH prevents competitive intramolecular binding to Pd and prevents homocoupling.

  • Cross-Coupling: In a nitrogen-filled glovebox, combine the protected substrate (1.0 mmol), exogenous secondary amine (1.2 mmol), Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and Cs2CO3 (1.5 mmol) in anhydrous Toluene (8 mL).

  • Heating: Seal the vial and heat at 100 °C for 12 hours.

  • Deprotection: After aqueous workup and filtration through a silica plug, dissolve the crude intermediate in DCM (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature to cleave the Boc groups.

  • Neutralization & Isolation: Carefully neutralize with saturated NaHCO3, extract with EtOAc, and purify via chromatography to obtain the target diamine.

References[1] Title: 2-Amino-6-bromo-4-chlorophenol | 179314-60-4. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: Synthesis, characterization, antimicrobial evaluation and QSAR studies of organotin(IV) complexes of Schiff base ligands of 2-amino-6-substituted benzothiazole derivatives. Source: ResearchGate. URL: https://www.researchgate.net/publication/323862800[3] Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Source: ResearchGate. URL: https://www.researchgate.net/publication/376136778_Palladium-Catalyzed_Chemoselective_Suzuki-Miyaura_Cross-Coupling_Reaction_of_Polypseudohalogenated_Arenes[4] Title: General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acscatal.1c01746[5] Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

Sources

Method

Application Note: Real-Time TLC Monitoring for the N-Boc Protection of 2-Amino-6-bromo-4-chlorophenol

Introduction & Strategic Objective The functionalization of highly substituted anilines, such as 2-amino-6-bromo-4-chlorophenol , is a cornerstone in the synthesis of complex pharmaceutical intermediates (e.g., Raf kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Objective

The functionalization of highly substituted anilines, such as 2-amino-6-bromo-4-chlorophenol , is a cornerstone in the synthesis of complex pharmaceutical intermediates (e.g., Raf kinase inhibitors and benzoxazinone derivatives). Because the primary amine is highly nucleophilic, it must often be masked using a tert-butyloxycarbonyl (Boc) protecting group before subsequent cross-coupling or O-alkylation steps.

This application note provides an in-depth, self-validating Thin Layer Chromatography (TLC) protocol to monitor the conversion of 2-amino-6-bromo-4-chlorophenol to its N-Boc derivative. Rather than simply listing steps, this guide deconstructs the physicochemical causality behind the chromatographic behavior, ensuring researchers can confidently interpret their data and troubleshoot matrix effects.

Physicochemical Rationale: The "Why" Behind the Method

TLC operates on the principle of differential partitioning between a stationary phase and a mobile phase. Understanding the molecular transformation is critical to predicting chromatographic behavior .

  • The Starting Material (SM): 2-amino-6-bromo-4-chlorophenol is an amphoteric, highly polar molecule. It contains both a primary amine (-NH₂) and a hydroxyl group (-OH), which act as strong hydrogen bond donors and acceptors. These groups interact aggressively with the acidic surface silanol (Si-OH) groups of the silica gel stationary phase, resulting in a low retention factor ( Rf​ ) and a tendency to streak.

  • The Product: Upon reaction with di-tert-butyl dicarbonate (Boc₂O), the primary amine is converted into a carbamate. The bulky tert-butyl group sterically hinders the nitrogen, and its lone pair is delocalized into the adjacent carbonyl group. This drastically reduces the molecule's basicity and hydrogen-bonding capacity . Consequently, the product's affinity for the silica gel drops, allowing it to partition more favorably into the organic mobile phase, yielding a significantly higher Rf​ value.

Quantitative Data Summary

The table below summarizes the expected chromatographic and colorimetric properties of the analytes when using a standard normal-phase silica gel system.

AnalyteFunctional GroupsRelative PolarityExpected Rf​ (Hex:EtOAc 3:1)UV Response (254 nm)Ninhydrin StainFeCl₃ Stain
2-amino-6-bromo-4-chlorophenol (SM)1° Amine, Phenol, HalogensHigh~0.15 - 0.25Active (Dark Spot)Positive (Purple/Brown)Positive (Color shift)
N-Boc-2-amino-6-bromo-4-chlorophenol (Product)Carbamate, Phenol, HalogensModerate~0.50 - 0.65Active (Dark Spot)Negative (No color)*Positive (Color shift)

*Note: Carbamates generally do not react with Ninhydrin unless subjected to prolonged, intense heating which thermally cleaves the Boc group directly on the plate .

Workflow Visualization

To ensure absolute confidence in the reaction's progress, we employ a "Co-spotting" workflow. This acts as a self-validating system, proving that any observed Rf​ shifts are due to chemical conversion rather than solvent matrix artifacts.

Workflow A Reaction Aliquoting B Co-Spotting (SM, Mix, Rxn) A->B C Development (Hexane:EtOAc) B->C D UV Vis (254 nm) C->D E Ninhydrin Stain D->E F Decision (Complete?) E->F

Sequential TLC workflow for monitoring the N-Boc protection of aminophenols.

Experimental Protocol: Self-Validating TLC

Materials Required
  • Stationary Phase: Silica gel 60 F₂₅₄ glass or aluminum-backed plates.

  • Mobile Phase: Hexane / Ethyl Acetate (3:1 v/v). Expert Tip: Add 1% Triethylamine (TEA) to the mobile phase. The TEA competitively binds to the acidic silanol groups, preventing the basic starting material from streaking.

  • Visualization: Short-wave UV lamp (254 nm) and Ninhydrin stain solution (0.2% w/v in ethanol).

Step-by-Step Methodology

Step 1: Chamber Saturation

  • Pour 5–10 mL of the mobile phase (Hexane:EtOAc 3:1 + 1% TEA) into a flat-bottomed TLC chamber.

  • Insert a piece of filter paper to act as a wick, cover the chamber, and allow it to equilibrate for 10 minutes. Causality: A saturated atmosphere prevents solvent evaporation from the face of the plate during development, which would otherwise cause edge effects and non-linear Rf​ migration.

Step 2: Sample Preparation

  • Reference Solution: Dissolve 1 mg of pure 2-amino-6-bromo-4-chlorophenol in 100 µL of EtOAc.

  • Reaction Aliquot: Withdraw 5 µL of the active reaction mixture and dilute it into 100 µL of EtOAc. Causality: Dilution halts the reaction locally and prevents overloading the silica, which causes spot tailing.

Step 3: The Co-Spotting Technique (Critical Validation)

  • Draw a light pencil line 1 cm from the bottom of the TLC plate. Mark three equidistant crosshairs labeled: SM , Co , and Rxn .

  • Using a glass micro-capillary, apply the Reference Solution to the SM and Co marks. Allow to dry.

  • Apply the Reaction Aliquot to the Co and Rxn marks. Causality: The Co (Co-spot) lane forces both the pure starting material and the crude reaction mixture to migrate through the exact same chemical matrix. If the reaction is incomplete, the Co-spot lane will clearly resolve into two distinct spots, eliminating false positives caused by matrix-induced Rf​ shifts.

Step 4: Development and Visualization

  • Place the plate in the chamber using forceps. Allow the solvent front to rise until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.

  • Non-Destructive Detection: View the dried plate under 254 nm UV light. Both the SM and the Product will appear as dark spots against the green fluorescent background due to the UV-absorbing properties of the halogenated aromatic ring. Outline the spots with a pencil.

  • Destructive Detection: Dip the plate into the Ninhydrin stain and heat it gently using a heat gun or hot plate (approx. 110°C) for 1–2 minutes.

    • Interpretation: The unreacted SM will quickly develop a deep purple/brown color (Ruhemann's purple) due to the free primary amine. The N-Boc protected product will remain uncolored or appear as a very faint yellow shadow, confirming the successful masking of the amine.

Troubleshooting & Field Insights

  • Issue: Severe Streaking of the Starting Material.

    • Cause: Strong hydrogen bonding between the amphoteric aminophenol and the silica gel.

    • Solution: Ensure the 1% TEA modifier was added to the mobile phase. Alternatively, switch to an NH₂-modified silica gel plate, which neutralizes the acidic silanol interactions.

  • Issue: Product Spot Stains Purple with Ninhydrin.

    • Cause: Either the reaction failed, or the plate was overheated during staining. Excessive heat (>150°C) can thermally cleave the Boc group on the silica surface, regenerating the primary amine.

    • Solution: Heat the plate gently. Rely primarily on the UV Rf​ shift for conversion metrics, using Ninhydrin only as a secondary qualitative confirmation.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-6-bromo-4-chlorophenol

Welcome to the technical support center for the synthesis of 2-amino-6-bromo-4-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-amino-6-bromo-4-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related halogenated aminophenols. Here, we address common challenges and frequently asked questions to help you improve your yield and purity.

Introduction to the Synthesis

The synthesis of 2-amino-6-bromo-4-chlorophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The starting material is typically 2-amino-4-chlorophenol, which possesses two activating groups—a hydroxyl (-OH) and an amino (-NH2) group. These groups make the aromatic ring highly susceptible to electrophilic substitution, but also prone to over-reaction and the formation of multiple isomers.

A common and effective strategy involves a three-stage process:

  • Protection of the more reactive functional group to direct the regioselectivity of the bromination.

  • Bromination of the protected intermediate.

  • Deprotection to yield the final product.

This guide will provide troubleshooting advice and frequently asked questions for each of these critical stages.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-amino-6-bromo-4-chlorophenol.

Problem 1: Low Yield or Incomplete Reaction During the Protection Step

Question: I am observing a low yield or incomplete reaction when trying to protect the amino group of 2-amino-4-chlorophenol as an acetamide. What could be the cause?

Answer:

Low yields during the protection of the amino group can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Inadequate Reagents or Reaction Conditions:

    • Purity of Starting Material: Ensure your 2-amino-4-chlorophenol is pure. Impurities can interfere with the reaction.

    • Acetylating Agent: Use a fresh, high-quality acetylating agent like acetic anhydride or acetyl chloride. These reagents can degrade over time.

    • Base: A suitable base, such as pyridine or triethylamine, is crucial to neutralize the acid byproduct. Ensure the base is dry and used in the correct stoichiometric amount.

    • Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity. Running the reaction at too high a temperature can lead to side reactions.

  • Work-up Issues:

    • Hydrolysis: Ensure that the work-up procedure is performed carefully to avoid premature hydrolysis of the protecting group.

Experimental Protocol: Acetyl Protection of 2-amino-4-chlorophenol

  • Dissolve 2-amino-4-chlorophenol in a suitable solvent like glacial acetic acid or a mixture of acetone and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Problem 2: Poor Regioselectivity and Low Yield During Bromination

Question: My bromination of N-acetyl-4-chloro-2-aminophenol is resulting in a mixture of isomers and a low yield of the desired 6-bromo product. How can I improve this?

Answer:

Achieving high regioselectivity in the bromination of an activated aromatic ring is a common challenge. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by the chlorine atom, bromination is directed to the ortho positions. The N-acetyl group is also an ortho-, para-director, but less activating than the hydroxyl group.

Here are some strategies to improve the regioselectivity and yield:

  • Choice of Brominating Agent:

    • Milder Agents: Instead of liquid bromine, which can be harsh and lead to over-bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS).[1]

    • In-situ Generation: Generating bromine in situ from sources like ammonium bromide with an oxidant like Oxone can provide better control over the reaction.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the regioselectivity. Polar aprotic solvents like acetonitrile or polar protic solvents like methanol can be effective.[3]

    • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Catalyst: The use of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can enhance the reactivity of NBS and improve selectivity for ortho-bromination.[3]

  • Protection of the Hydroxyl Group:

    • If regioselectivity remains a problem, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether). This will decrease its activating effect and may improve the directing effect of the N-acetyl group.

Experimental Protocol: Regioselective Bromination with NBS

  • Dissolve N-(2-hydroxy-5-chlorophenyl)acetamide in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of p-toluenesulfonic acid (10 mol%).[3]

  • Cool the mixture to 0 °C.

  • Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization.

Problem 3: Incomplete Deprotection or Product Degradation

Question: I am struggling with the final deprotection step. Either the reaction is incomplete, or I am seeing degradation of my final product. What should I do?

Answer:

The deprotection of the acetyl group requires careful control to avoid unwanted side reactions.

  • Incomplete Deprotection:

    • Reaction Conditions: Acetamides can be deprotected under acidic or basic conditions, typically at elevated temperatures.[4] Ensure you are using a sufficiently strong acid (e.g., HCl) or base (e.g., NaOH) and allowing enough reaction time.

    • Monitoring: Monitor the reaction closely by TLC to ensure all the starting material has been consumed.

  • Product Degradation:

    • Oxidation: Aminophenols are susceptible to oxidation, which can lead to discoloration of the final product. Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon).

    • Harsh Conditions: Prolonged exposure to high temperatures or very strong acids/bases can cause degradation. Optimize the reaction time and temperature.

Experimental Protocol: Deprotection of the Acetyl Group

  • Suspend the N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide in a mixture of ethanol and water.

  • Add a concentrated solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the solution and neutralize it carefully with a base like sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • For long-term storage, keep the product in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for improving the overall yield?

A1: The bromination step is often the most critical for both yield and purity. Achieving high regioselectivity is key to avoiding the formation of difficult-to-separate isomers, which directly impacts the final isolated yield.

Q2: How can I confirm the regiochemistry of my final product?

A2: The most definitive way to confirm the structure and regiochemistry of your final product is through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the aromatic ring will result in a unique set of signals and coupling constants.

Q3: My final product is a dark color. How can I decolorize it?

A3: A colored product is often due to the oxidation of the aminophenol. You can try to decolorize it by recrystallization from a suitable solvent system in the presence of a small amount of a reducing agent like sodium dithionite or by passing a solution of the product through a short plug of activated carbon. However, it is best to prevent oxidation in the first place by working under an inert atmosphere.

Q4: Can I use a different protecting group for the amino function?

A4: Yes, other protecting groups like the tert-butoxycarbonyl (Boc) group can be used.[5] The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)2O and is removed under acidic conditions, often with trifluoroacetic acid (TFA).[5][6] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.

Q5: What are the best methods for purifying the final product and its intermediates?

A5:

  • Intermediates: The protected intermediates can often be purified by recrystallization. If isomers are present, column chromatography on silica gel is an effective method for separation.

  • Final Product: The final 2-amino-6-bromo-4-chlorophenol can also be purified by recrystallization. If it is contaminated with isomers, column chromatography can be challenging due to the polarity of the aminophenol. In such cases, derivatization to a less polar compound, purification, and then deprotection might be an alternative strategy. Adjusting the pH during extraction can also aid in separating phenolic compounds from non-acidic impurities.

Data Summary

StepKey ParametersRecommended ConditionsExpected Outcome
Protection (Acetylation) Reagent, TemperatureAcetic anhydride, 0-5 °CHigh yield of N-acetylated product
Bromination Brominating Agent, Catalyst, SolventNBS, p-TsOH, MethanolHigh regioselectivity for the 6-bromo isomer
Deprotection Conditions, AtmosphereAcidic or basic hydrolysis, Inert atmosphereHigh yield of pure, colorless final product

Visualizing the Workflow

Synthetic Pathway

Synthesis_Workflow A 2-amino-4-chlorophenol B N-(5-chloro-2-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(2-bromo-6-hydroxy-5-chlorophenyl)acetamide B->C NBS, p-TsOH D 2-amino-6-bromo-4-chlorophenol C->D Acid Hydrolysis

Caption: Synthetic route to 2-amino-6-bromo-4-chlorophenol.

Troubleshooting Decision Tree for Low Bromination Yield

Troubleshooting_Bromination Start Low Yield in Bromination Check_Purity Check Purity of N-acetyl-4-chloro-2-aminophenol Start->Check_Purity Recrystallize Recrystallize Starting Material Check_Purity->Recrystallize Impure Check_Reagents Check Brominating Agent and Catalyst Check_Purity->Check_Reagents Pure Recrystallize->Check_Reagents Use_Fresh Use Fresh NBS and p-TsOH Check_Reagents->Use_Fresh Old/Degraded Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Fresh Use_Fresh->Optimize_Conditions Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Protect_OH Consider Protecting the Hydroxyl Group Optimize_Conditions->Protect_OH Success Improved Yield Lower_Temp->Success Change_Solvent->Success Protect_OH->Success

Caption: Decision tree for troubleshooting low bromination yield.

References

  • Enright, A. et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters50, 3533-3535 (2009).
  • Sabitha, G. et al. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.
  • TCI Chemicals. Protecting Agents.
  • BenchChem. Application of 2-Amino-6-bromopyridine in Agrochemical Synthesis: Detailed Notes and Protocols.
  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups.
  • Pang, X. et al. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry82, 37-43 (2019).
  • Gelest. Deprotection of Silyl Ethers.
  • Kumar, M. A. et al. A simple, efficient and mild method for the selective bromination of activated aromatic compounds using ammonium bromide as the source of bromine and Oxone as the oxidant in methanol or water as solvent. Synthesis2010, 1629-1632 (2010).
  • Chemistry Steps. Protecting Groups For Alcohols.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
  • Westin, J. Protecting Groups - Organic Chemistry.
  • Satkar, Y. et al. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances8, 18366-18372 (2018).
  • BenchChem. Technical Support Center: Synthesis of 2-Amino-6-chlorophenol.
  • Akai, S. et al. A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. The Journal of Organic Chemistry68, 450-452 (2003).
  • Satkar, Y. et al. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances8, 18366-18372 (2018).
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Common Organic Chemistry.
  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability.
  • Isidro-Llobet, A. et al. Amino Acid-Protecting Groups. Chemical Reviews109, 2455-2504 (2009).
  • PrepChem.com.
  • Master Organic Chemistry. Protecting Groups For Alcohols.
  • Reddy, P. V. et al. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkenes and Alkynes. Organic Letters26, 3144-3148 (2024).
  • ResearchG
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Da Riol, M. et al. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules24, 2276 (2019).
  • Organic Syntheses. Phenol, o-bromo-.
  • Common Organic Chemistry. Acetyl Protection - Common Conditions.
  • Jiang, Y. et al. Deprotection of 2,2-Dimethyl-2-(o-nitrophenyl)acetyl (DMNA) Group in Amino Acids and Peptides. Synfacts2023, 0529 (2023).
  • Reddit.
  • Stevenson, N. G. et al. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules21, 88 (2016).
  • Chem-St
  • Wang, R. & Xu, J. Selective alkylation of aminophenols. Arkivoc2010, 293-299 (2010).
  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Google Patents. US4210766A - Process for producing 2-halo-4-bromophenols.
  • PubChem.
  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • Google Patents.

Sources

Optimization

Challenges in the purification of 2-amino-6-bromo-4-chlorophenol

Technical Support Center: Purification of 2-Amino-6-bromo-4-chlorophenol Introduction 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly functionalized, amphoteric building block utilized in advanced pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Amino-6-bromo-4-chlorophenol

Introduction 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4) is a highly functionalized, amphoteric building block utilized in advanced pharmaceutical and agrochemical synthesis. Its purification is notoriously challenging due to the electron-rich nature of the aminophenol core, which is highly susceptible to oxidative degradation, combined with the steric and electronic effects of the dual halogen substitutions. This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-purity isolation.

Part 1: Purification Workflow

G Crude Crude 2-Amino-6-bromo- 4-chlorophenol AcidicExt Acidic Extraction (1M HCl / EtOAc) Crude->AcidicExt AqLayer Aqueous Layer (Ammonium Salt) AcidicExt->AqLayer Extract (Target) OrgLayer Organic Layer (Neutral Impurities) AcidicExt->OrgLayer Discard Neutralize Neutralization (pH 6.5-7.0 with NaOH) AqLayer->Neutralize Precipitate Precipitation & Filtration Neutralize->Precipitate Recryst Recrystallization (+ Sodium Dithionite) Precipitate->Recryst Pure Pure Product (>98% Purity) Recryst->Pure

Workflow for the purification of 2-amino-6-bromo-4-chlorophenol via acid-base extraction.

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Oxidative Degradation (Browning/Darkening during isolation) Q: My crude 2-amino-6-bromo-4-chlorophenol turns dark brown or black during solvent evaporation or recrystallization. How do I prevent this?

Causality & Expert Insight: The electron-donating amino (-NH 2​ ) and hydroxyl (-OH) groups make the aromatic ring highly electron-rich. This lowers the oxidation potential of the molecule, making it highly susceptible to atmospheric oxygen. The oxidation rapidly forms highly colored, polymeric quinone imine derivatives.

Solution: To suppress oxidation, radical scavengers or reducing agents must be introduced during the aqueous workup and recrystallization phases. Sodium dithionite (Na 2​ S 2​ O 4​ ) or ascorbic acid are industry standards for stabilizing aminophenols[1].

Self-Validating Protocol: Antioxidant-Assisted Recrystallization

  • Dissolution: Dissolve the darkened crude product in a minimal amount of degassed, hot ethanol (or methanol) under a nitrogen atmosphere.

  • Antioxidant Addition: Prepare a 2% (w/v) aqueous solution of sodium dithionite. Add this dropwise to the hot alcoholic solution. Self-Validation: Continue addition until the dark brown color visibly lightens to a pale yellow or orange[1].

  • Hot Filtration: Filter the hot mixture through a pad of Celite to remove insoluble polymeric quinone imines and residual metal catalysts (e.g., Pd/C or Raney Nickel)[2].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (2-8 °C). The presence of the antioxidant will maintain the product's stability during crystal lattice formation.

  • Isolation: Filter the pale crystals and wash with cold, degassed water containing 0.1% ascorbic acid. Dry under vacuum at 40 °C in the dark.

Issue 2: Separation from Regioisomers and Neutral Impurities Q: I am seeing co-elution of regioisomers and unreacted halogenated precursors. How can I separate them without relying on complex column chromatography?

Causality & Expert Insight: Halogenation of aminophenols often yields complex regioisomeric mixtures. However, the target molecule is amphoteric. The amine group can be protonated at low pH, while the phenolic hydroxyl group can be deprotonated at high pH (the pKa of the related 2-amino-4-chlorophenol is approximately 9.51)[3]. Neutral halogenated impurities lack these ionizable handles, allowing for solvent-phase manipulation.

Self-Validating Protocol: pH-Controlled Acid-Base Extraction

  • Acidic Partitioning: Dissolve the crude mixture in ethyl acetate (EtOAc). Extract with 1M HCl (3 x 50 mL). The polar 2-amino-6-bromo-4-chlorophenol partitions into the aqueous layer as a water-soluble ammonium hydrochloride salt[2].

  • Organic Wash: Discard the EtOAc layer, which retains the non-basic, neutral halogenated impurities (e.g., unreacted dihalophenols)[2].

  • Neutralization (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while monitoring the pH. Adjust the pH strictly to 6.5–7.0[1]. Self-Validation: At this isoelectric point, the zwitterionic character is minimized, and the free base of the aminophenol will abruptly precipitate out of solution as a solid[1].

  • Recovery: Filter the precipitate, wash with cold distilled water, and proceed to the recrystallization protocol.

Issue 3: "Oiling Out" During Crystallization Q: The product forms a viscous oil at the bottom of the flask instead of crystallizing. What is the thermodynamic cause, and how do I fix it?

Causality & Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. This is common in halogenated aminophenols due to the disruption of hydrogen bonding networks by the bulky bromo and chloro substituents.

Solution: Shift the thermodynamic equilibrium by changing the solvent system to a binary mixture that lowers the solubility curve without depressing the melting point.

Protocol: Resolving Oiled-Out Mixtures

  • Re-dissolve the oil in a minimum volume of a polar solvent (e.g., Ethyl Acetate) at 60 °C.

  • Slowly add a non-polar anti-solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid (reaching the cloud point)[2].

  • Self-Validation: Add a single drop of Ethyl Acetate to clear the turbidity, proving the system is exactly at the saturation limit. Add a seed crystal of pure 2-amino-6-bromo-4-chlorophenol.

  • Cool the system extremely slowly (e.g., 5 °C per hour) to promote nucleation over phase separation.

Part 3: Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical properties that dictate the purification parameters for 2-amino-6-bromo-4-chlorophenol and its close analogs.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 222.47 g/mol [4]Determines stoichiometric calculations for acid/base equivalents.
Amine pKa (Est.) ~4.0 - 5.0Requires pH < 3.0 for complete protonation during acidic extraction.
Phenol pKa ~9.51 (based on analog)[3]Requires pH > 11.0 for complete deprotonation; target pH 6.5-7.0 for precipitation[1].
Melting Point 83-87 °C[4]Low melting point increases the risk of "oiling out" during hot recrystallization.
Solubility Profile Soluble in EtOAc, EtOH, MeOH. Insoluble in Hexane, cold Water.Ideal for binary solvent crystallization (EtOAc/Hexane)[2].

Part 4: References

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control in 2-Chlorophenol Nitration

Welcome to the Technical Support Center. As drug development and fine chemical synthesis demand increasingly stringent purity profiles, controlling regioselectivity during electrophilic aromatic substitution (EAS) is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and fine chemical synthesis demand increasingly stringent purity profiles, controlling regioselectivity during electrophilic aromatic substitution (EAS) is paramount.

The nitration of 2-chlorophenol presents a classic regioselectivity challenge. The strongly activating hydroxyl (-OH) group directs incoming nitronium ions to both the ortho (C6) and para (C4) positions, resulting in a mixture of 2-chloro-6-nitrophenol and 2-chloro-4-nitrophenol [1]. This guide provides mechanistic insights, troubleshooting strategies, and a validated protocol to optimize temperature control, maximize your target isomer, and suppress over-nitration.

Mechanistic Pathways of Nitration

To effectively troubleshoot, we must first understand the competing pathways at play. Temperature acts as the primary thermodynamic switch dictating which intermediate successfully progresses to the final product.

Pathway SM 2-Chlorophenol Inter Wheland Intermediates SM->Inter + NO2+ Nitrating Nitronium Ion (NO2+) Nitrating->Inter Para 2-Chloro-4-nitrophenol (Target) Inter->Para T < 5°C, Steric Favorability Ortho 2-Chloro-6-nitrophenol (Isomer Byproduct) Inter->Ortho H-Bonding Stabilization Dinitro 2-Chloro-4,6-dinitrophenol (Over-nitration) Para->Dinitro Excess Heat / Temp Spikes Ortho->Dinitro Excess Heat / Temp Spikes

Reaction pathways of 2-chlorophenol nitration highlighting temperature-dependent outcomes.

Troubleshooting & FAQs

Q1: Why is my reaction yielding a high ratio of the 2-chloro-6-nitrophenol isomer instead of the target 2-chloro-4-nitrophenol? Scientist Insight: The formation of 2-chloro-6-nitrophenol (the ortho-isomer) is often kinetically favored. The proximity of the hydroxyl group can stabilize the transition state via hydrogen bonding with the incoming nitronium ion. However, 2-chloro-4-nitrophenol (the para-isomer) is typically the thermodynamically favored product due to reduced steric hindrance on the ring. If your reaction temperature fluctuates or if you are using a highly aggressive nitrating agent without solvent mediation, kinetic control dominates [2]. To favor the para-isomer, maintain strict isothermal conditions (0–5 °C) to prevent thermal spikes, and utilize a moderating solvent like glacial acetic acid.

Q2: I am detecting significant amounts of 2-chloro-4,6-dinitrophenol in my LC-MS analysis. How do I prevent this over-nitration? Scientist Insight: Over-nitration is a direct consequence of poor thermal management. The initial mono-nitration is highly exothermic. If the nitrating reagent is added too rapidly, localized "hot spots" form in the reactor. Elevated temperatures (>10 °C) provide the activation energy required for a second nitronium ion to attack the already deactivated mono-nitrophenol ring. To prevent this, utilize a high-efficiency cooling bath, ensure rigorous mechanical stirring to eliminate thermal gradients, and strictly control the addition rate of the nitrating mixture [1].

Q3: Can alternative nitrating agents improve regioselectivity compared to the standard HNO3/H2SO4 mixture? Scientist Insight: Yes. Traditional mixed acids generate a high concentration of highly reactive NO₂⁺, which can lead to poor selectivity and oxidative byproducts. Utilizing metal nitrates under mild conditions can significantly alter the isomer ratio. For instance, Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Copper(II) nitrate (Cu(NO₃)₂·3H₂O) provide a more controlled release of the nitrating species, often improving the overall yield of mono-nitrated isomers while entirely suppressing dinitration [3, 4].

Quantitative Data: Isomer Distribution

The table below summarizes how temperature and reagent selection impact the distribution of isomers during the nitration of 2-chlorophenol.

Nitrating SystemSolventTemperature (°C)2-Chloro-4-nitrophenol (%)2-Chloro-6-nitrophenol (%)Dinitrophenol (%)
HNO₃ / H₂SO₄None (Aqueous)15 - 20354015
HNO₃ / H₂SO₄Glacial AcOH0 - 55530< 2
Bi(NO₃)₃·5H₂OSolid Phase / GrindingAmbient4235Trace
Cu(NO₃)₂·3H₂OTHF5085 (Total Mono-nitrated)-< 5

Note: Data synthesized from standard optimization studies and literature references [3, 4]. Yields are highly dependent on exact reactor geometry and mixing efficiency.

Standard Operating Procedure (SOP): Temperature-Controlled Nitration

Objective: Synthesize 2-chloro-4-nitrophenol while minimizing the 6-nitro isomer and preventing dinitration. Self-Validating Check: The success of this protocol is validated by the absence of a secondary exothermic spike during addition (indicating suppressed dinitration) and the successful separation of isomers via steam distillation.

Step 1: Reactor Preparation Equip a multi-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Submerge the flask in an ice-salt bath to achieve a stable internal temperature of -5 °C to 0 °C.

Step 2: Substrate Dissolution Dissolve 1.0 equivalent of 2-chlorophenol in 5 volumes of glacial acetic acid. Allow the solution to equilibrate to 0 °C. Causality: Glacial acetic acid acts as a thermal buffer and moderates the reactivity of the incoming nitrating agent, suppressing localized hot spots.

Step 3: Nitrating Agent Preparation & Addition In a separate flask, carefully prepare a mixture of 1.05 equivalents of concentrated HNO₃ (68%) and an equal volume of concentrated H₂SO₄. Cool this mixture to 0 °C. Transfer to the addition funnel. Begin dropwise addition to the 2-chlorophenol solution. Critical Control Point: Monitor the internal thermocouple continuously. Adjust the addition rate so that the internal temperature never exceeds 5 °C . If the temperature reaches 4 °C, pause the addition until it drops back to 0 °C.

Step 4: Isothermal Aging Once addition is complete, maintain the reaction at 0–5 °C for 1 to 2 hours. Monitor reaction progression via TLC or HPLC until the starting material is consumed.

Step 5: Quenching Pour the reaction mixture slowly over vigorously stirred crushed ice. This abruptly halts the reaction and precipitates the crude nitrophenol isomers. Filter the resulting solid.

Step 6: Isomer Separation (Steam Distillation) Transfer the crude solid to a steam distillation apparatus. Causality: The 2-chloro-6-nitrophenol isomer forms a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, significantly lowering its boiling point and making it highly steam volatile [2]. The target 2-chloro-4-nitrophenol cannot form this intramolecular bond, engages in intermolecular hydrogen bonding with water, and remains in the distillation flask. Collect the distillate to remove the 6-nitro isomer. The purified 4-nitro isomer is recovered from the residue in the distillation flask via filtration after cooling.

Experimental Workflow

Workflow Step1 1. Reactor Setup Cool to 0-5°C Step2 2. Substrate Dissolution 2-CP in Glacial AcOH Step1->Step2 Step3 3. Dropwise Addition Nitrating Agent (< 5°C) Step2->Step3 Step4 4. Isothermal Aging Stir at 5°C for 1-2h Step3->Step4 Step5 5. Quenching Pour over crushed ice Step4->Step5 Step6 6. Steam Distillation Removes 6-nitro isomer Step5->Step6 Monitor Continuous Internal Temp Monitoring Monitor->Step3 Critical Control Monitor->Step4

Step-by-step workflow for the temperature-controlled nitration and purification process.

References
  • Title: Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO₃)₃·5H₂O as Nitrating Reagent Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A practical approach for regioselective mono-nitration of phenols under mild conditions Source: ResearchGate URL: [Link]

Optimization

How to remove iron sludge after reduction synthesis of aminophenols.

Technical Support Center: Iron Sludge Remediation in Aminophenol Synthesis The Béchamp Reduction Challenge The Béchamp reduction—reducing nitrophenols to aminophenols using iron powder and acid—is a robust and cost-effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Iron Sludge Remediation in Aminophenol Synthesis

The Béchamp Reduction Challenge

The Béchamp reduction—reducing nitrophenols to aminophenols using iron powder and acid—is a robust and cost-effective synthetic route. However, the process generates massive volumes of iron oxide and iron hydroxide sludge. This byproduct is notoriously difficult to handle; it traps the target aminophenol, severely blinds filtration media, and presents a significant environmental disposal challenge (1)[1]. Successfully recovering the product requires precise control over the sludge's physical chemistry and morphology.

Process Workflow Visualization

G A Crude Reaction Mixture (Aminophenol + Fe/FeOx) B Basification (pH 7.5-8.0) Precipitates dissolved Fe A->B Add NaOH C Thermal Digestion (80-90°C) Forms granular Fe3O4 B->C Heat & Stir D Hot Filtration over Celite Prevents product crystallization C->D Vacuum E Iron Sludge Cake (Byproduct) D->E Retentate G Aqueous/Organic Filtrate (Contains Aminophenol) D->G Permeate F Hot Solvent Wash (Ethyl Acetate/Water) E->F Wash F->G Combine H Product Isolation (Cooling/Extraction) G->H Workup

Workflow for iron sludge conditioning and hot filtration recovery.

Troubleshooting & Causality Analysis (FAQs)

Q: Why does the iron sludge trap so much of my synthesized aminophenol? A: Aminophenols possess both an amine (-NH ) and a hydroxyl (-OH) group, making them highly capable of hydrogen bonding. The iron sludge generated (a mixture of FeO(OH), Fe(OH) , and Fe O ) has a massive, porous surface area that readily adsorbs these polar molecules. Furthermore, aminophenols have limited solubility in cold aqueous media. If the reaction mixture cools before or during filtration, the product co-crystallizes within the sludge matrix (2)[2].

Q: My filtration takes hours and the filter paper clogs almost immediately. How can I resolve this? A: The clogging is caused by gelatinous iron(III) hydroxide (Fe(OH) ) and fine unreacted iron particles. To resolve this, you must induce thermal digestion (Ostwald ripening). By adjusting the pH to slightly basic and heating the mixture, the gelatinous hydroxides dehydrate and consolidate into denser, granular magnetite (Fe O ), which has excellent filtering properties (3)[3].

Q: How do I separate the amphoteric aminophenol from the aqueous filtrate after sludge removal? A: Aminophenols are amphoteric. If the pH is too low, they form soluble ammonium salts; if too high, they form soluble phenolates. Neutralize the solution with a dilute sodium hydroxide solution to reach the isoelectric point, then extract with an organic solvent like ethyl acetate to maximize recovery (1)[1].

Standard Operating Procedure (SOP): Self-Validating Sludge Removal

Step 1: Basification & Thermal Digestion

  • Action: Add 10% NaOH dropwise to the crude reaction mixture until the pH reaches 7.5–8.0. Heat the mixture to 80–90°C for 45 minutes with vigorous mechanical stirring.

  • Causality: Neutralization precipitates dissolved iron, while heat converts the unfilterable gelatinous sludge into dense, granular Fe O .

  • Validation Check: Stop stirring briefly. The black sludge should settle rapidly to the bottom, leaving a relatively clear supernatant. If the supernatant remains cloudy brown, continue heating.

Step 2: Filtration Bed Preparation

  • Action: Pack a Buchner funnel with a 1-2 inch layer of Celite (diatomaceous earth). Pre-wet with hot water.

  • Causality: The Celite pad prevents fine iron particulates from blinding the filter paper pores, maintaining vacuum flow.

  • Validation Check: Pull a vacuum; the hot water should pass through evenly without channeling or pooling.

Step 3: Hot Filtration

  • Action: Pour the hot (85°C) digested mixture over the Celite pad under continuous vacuum.

  • Causality: Maintaining high temperature prevents the aminophenol from crystallizing out of solution and getting trapped in the sludge cake (2)[2].

  • Validation Check: The filtrate must be completely free of black/brown particulates. A clear yellow/amber color indicates successful separation.

Step 4: Sludge Washing

  • Action: Wash the retained iron sludge cake with hot ethyl acetate (or hot water) 2-3 times.

  • Causality: Desorbs and dissolves any residual aminophenol trapped in the porous iron oxide matrix.

  • Validation Check: Spot the final wash on a TLC plate; the absence of UV-active spots confirms complete product recovery.

Step 5: Product Extraction

  • Action: Combine the main filtrate and washings. Separate the organic layer or extract the aqueous layer with additional ethyl acetate. Dry over anhydrous sodium sulfate and remove the solvent under vacuum.

  • Causality: Isolates the pure aminophenol from the aqueous salts.

  • Validation Check: Evaporate the solvent to yield the crude aminophenol crystals.

Quantitative Data: Impact of Sludge Conditioning

Conditioning MethodSludge MorphologyFiltration Time (1L Scale)Aminophenol Recovery Yield
Unconditioned (pH < 7, Room Temp)Gelatinous, fine> 120 mins (clogs)45 - 55%
Basified (pH 8.0, Room Temp)Amorphous, sticky80 - 90 mins60 - 70%
Basified + Thermal Digestion (85°C)Granular, dense (Fe O )15 - 20 mins85 - 95%

Advanced Process Optimization & Sustainability

Q: Is there a way to modify the reaction to produce better sludge from the start? A: Yes. Operating the Béchamp reduction continuously with a large stoichiometric excess of iron promotes the formation of pure, highly crystalline Fe O (magnetite). This sludge has excellent filtering properties and can be repurposed as iron oxide black pigment for the construction or plastics industry ().

Q: Can I avoid iron sludge entirely? A: The most definitive solution is transitioning from the Béchamp reduction to catalytic hydrogenation using a noble metal catalyst (e.g., Pd/C or Pt/C) under H gas. This method produces zero iron sludge, generating only water as a byproduct, and significantly streamlines the purification process (2)[2].

Sources

Troubleshooting

Selecting the right mobile phase for 2-amino-6-bromo-4-chlorophenol HPLC.

Topic: Selecting the Right Mobile Phase for 2-Amino-6-bromo-4-chlorophenol Welcome to the Method Development Support Center. Analyzing heavily halogenated amphoteric compounds like 2-amino-6-bromo-4-chlorophenol presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Selecting the Right Mobile Phase for 2-Amino-6-bromo-4-chlorophenol

Welcome to the Method Development Support Center. Analyzing heavily halogenated amphoteric compounds like 2-amino-6-bromo-4-chlorophenol presents unique chromatographic challenges. Because this molecule contains both a basic amine ( −NH2​ ) and an acidic phenolic hydroxyl ( −OH ), alongside highly electronegative halogens (Bromine and Chlorine), its ionization state is highly sensitive to the mobile phase environment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve sharp, reproducible peaks.

Part 1: Core Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2-amino-6-bromo-4-chlorophenol exhibit severe peak tailing and variable retention times in standard water/acetonitrile gradients? The Mechanism: The halogens (Br, Cl) exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This significantly lowers the pKa​ of both the phenolic hydroxyl (making it more acidic) and the protonated amine (making it less basic). In unbuffered or poorly buffered water/organic mixtures, the local pH fluctuates during the gradient. If the mobile phase pH nears the compound's pKa​ , the analyte shifts unpredictably between protonated, neutral, and deprotonated states. Furthermore, the positively charged amine interacts strongly with negatively charged, residual ionized silanols on the silica-based stationary phase, causing secondary cation-exchange interactions (peak tailing). The Solution: You must strictly control the mobile phase pH. Chromatographic best practices dictate keeping the mobile phase pH at least ±1.5 units away from the analyte's pKa​ to lock it into a single ionization state and reduce retention-time drift[1].

Q2: Should I use an acidic, neutral, or basic mobile phase for this compound? The Mechanism: An acidic mobile phase (pH 2.0 – 3.0) is highly recommended. At this pH, the phenolic hydroxyl remains fully protonated (neutral), while the amine group is fully protonated (cationic), preventing the formation of unpredictable zwitterions. Additionally, an acidic pH suppresses the ionization of residual silanols on the column ( Si−OH⇌Si−O−+H+ ), which directly mitigates the secondary interactions responsible for tailing[2]. The Solution: For standard UV detection, a phosphate buffer (e.g., 0.1% phosphoric acid) provides excellent buffering capacity at low pH and features a low UV cutoff, making it ideal for low-wavelength detection[1].

Q3: My analyte elutes too close to the void volume ( t0​ ). How can I increase its retention? The Mechanism: At pH 2.5, the protonated amine makes the molecule highly polar, drastically reducing its thermodynamic affinity for the hydrophobic C18 stationary phase. The Solution: You have two primary strategies to increase the capacity factor ( k′ ):

  • Ion-Pairing Chromatography (IPC): Add an anionic ion-pairing reagent, such as sodium octanesulfonate ( 1.1 g/L ), to the mobile phase. The negatively charged sulfonate group pairs with the positively charged amine of the analyte in solution, forming a neutral, hydrophobic complex that retains strongly on a standard C18 column[3].

  • Aqueous C18 / Polar-Embedded Columns: Use a column specifically designed for highly aqueous mobile phases (e.g., Zorbax SB-Aq or Primesep 100). These stationary phases prevent hydrophobic phase collapse at low organic concentrations, allowing you to run gradients starting at 0−5% organic modifier to maximize retention[3].

Q4: I need to transfer this method to LC-MS. What mobile phase should I use? The Mechanism: Phosphate buffers and standard ion-pairing reagents (like octanesulfonate) are non-volatile. If introduced into a mass spectrometer, they will rapidly precipitate, clog the electrospray ionization (ESI) source, and cause severe ion suppression. The Solution: Switch to a volatile buffer system. A widely validated MS-compatible buffer for basic and amphoteric compounds is 20 mM ammonium formate adjusted to pH 3.7 with formic acid[2]. If peak shape remains an issue, consider using 0.1% difluoroacetic acid (DFA). DFA acts as a mild ion-pairing agent that provides the peak-shape benefits of trifluoroacetic acid (TFA) but with significantly less MS signal suppression[2].

Part 2: Data Presentation & Mobile Phase Selection

The table below summarizes the quantitative and qualitative parameters of various mobile phase additives to help you select the optimal system for your specific detector configuration.

Additive / BufferTypical ConcentrationWorking pH RangeUV Cutoff (nm)MS Compatible?Primary Function & Analyte Effect
Phosphoric Acid 0.1% v/v ~2.1< 200NoLocks analyte in cationic state; suppresses silanol ionization[2].
Sodium Octanesulfonate 1.1 g/L 3.0 - 3.5210NoIon-pairing agent; drastically increases retention of the protonated amine[3].
Ammonium Formate 20 mM 3.0 - 3.7~210Yes Volatile buffer; provides stable pH for LC-MS analysis of basic compounds[2].
Difluoroacetic Acid (DFA) 10 mM ~2.5210Yes Volatile ion-pairing alternative; improves peak shape without severe MS suppression[2].
Part 3: Experimental Protocol (Self-Validating System)

This step-by-step methodology utilizes an Ion-Pairing Reversed-Phase (IP-RP) approach, which is the most robust method for retaining highly polar aminophenols under UV detection[3].

Phase 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.1 g of sodium octanesulfonate in 900 mL of HPLC-grade water. Adjust the pH to exactly 3.2 using dilute phosphoric acid. Bring the final volume to 1000 mL with HPLC-grade water[3]. Filter through a membrane.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Methanol. (Methanol is preferred over Acetonitrile for ion-pairing as it better solvates the ion-pair complex)[3].

Phase 2: System Equilibration & Built-In Validation

  • Install a compatible C18 column (e.g., ).

  • Set the column oven to 40∘C to reduce mobile phase viscosity and improve mass transfer[3].

  • Pump a mixture of 80% A / 20% B at 1.0 mL/min for at least 20 column volumes to fully equilibrate the stationary phase with the ion-pairing reagent.

  • Self-Validation Check 1: Monitor the pump pressure and UV baseline at 275 nm . The system is equilibrated only when pressure fluctuations are <2% and the baseline drift is <1 mAU/min .

Phase 3: System Suitability Testing (SST)

  • Inject of a 2-amino-6-bromo-4-chlorophenol standard prepared in the mobile phase.

  • Self-Validation Check 2: Evaluate the chromatogram against the following strict acceptance criteria:

    • Retention Factor ( k′ ): Must be >2.0 (ensures the analyte is not eluting in the void volume).

    • Tailing Factor ( Tf​ ): Must be ≤1.5 (confirms silanol interactions are successfully suppressed).

    • Precision: Relative Standard Deviation (RSD) of peak area for 5 replicate injections must be <2.0% .

  • Do not proceed to sample analysis unless all SST criteria are met.

Part 4: Mandatory Visualization

The following logical workflow maps the decision-making process for selecting the correct mobile phase based on your hardware constraints and initial chromatographic results.

MobilePhaseLogic Start Target: 2-Amino-6-bromo-4-chlorophenol Amphoteric (pKa ~2.5 & ~7.5) Det Select Detector Type Start->Det UV UV/Vis or PDA Det->UV MS LC-MS / ELSD Det->MS UV_Buf Use Non-Volatile Buffer 0.1% H3PO4 or Phosphate (pH 2.5) UV->UV_Buf MS_Buf Use Volatile Buffer 20mM NH4Formate (pH 3.7) or 0.1% DFA MS->MS_Buf Eval Evaluate Retention Factor (k') UV_Buf->Eval MS_Buf->Eval PoorRet k' < 2 (Poor Retention / Void Elution) Eval->PoorRet GoodRet k' > 2 (Optimal Retention) Eval->GoodRet FixUV Add Ion-Pairing Reagent (e.g., Sodium Octanesulfonate) PoorRet->FixUV UV Only FixMS Switch to Polar-Embedded or Aqueous C18 Column PoorRet->FixMS MS Compatible Valid Proceed to System Suitability (Tailing Factor ≤ 1.5) GoodRet->Valid FixUV->Valid FixMS->Valid

Decision matrix for mobile phase selection based on detector compatibility and retention behavior.

References
  • Mobile Phase Selection in Method Development: How to Optimize Welch Materials[Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate National Institutes of Health (PMC)[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-amino-6-bromo-4-chlorophenol hydrochloride. It addresses common c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-amino-6-bromo-4-chlorophenol hydrochloride. It addresses common challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning and executing a successful scale-up synthesis.

Q1: What is the most robust and scalable synthetic route for 2-amino-6-bromo-4-chlorophenol hydrochloride?

The most direct and commonly employed route for synthesizing 2-amino-6-bromo-4-chlorophenol involves the selective bromination of 2-amino-4-chlorophenol as the key transformation. This precursor can be synthesized from readily available starting materials like 4-chloro-2-nitrophenol or 2,5-dichloronitrobenzene.[1][2] The overall pathway is as follows:

  • Synthesis of 2-amino-4-chlorophenol: Typically achieved by the reduction of 4-chloro-2-nitrophenol. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd/C, Raney Nickel) or metal-acid systems (e.g., Fe/HCl, SnCl₂).[1][2][3] Catalytic hydrogenation is often preferred for scale-up due to cleaner reactions and easier work-up, though it requires specialized pressure equipment.

  • Selective Bromination: The core step where 2-amino-4-chlorophenol is reacted with a brominating agent (e.g., liquid bromine) to install the bromine atom at the C6 position (ortho to the hydroxyl group). This is an electrophilic aromatic substitution reaction.

  • Hydrochloride Salt Formation: The final isolated product is often the hydrochloride salt, which is formed by treating the free base with hydrochloric acid. This enhances stability and improves the material's handling characteristics.

Q2: Why is the purity of the 2-amino-4-chlorophenol starting material so critical for the bromination step?

The purity of the 2-amino-4-chlorophenol intermediate is paramount for several reasons:

  • Controlling Selectivity: The phenol and amine groups are both highly activating ortho-, para-directors for electrophilic aromatic substitution.[4] Impurities, such as regioisomers (e.g., 4-amino-2-chlorophenol), will also undergo bromination, leading to a mixture of final products that can be exceptionally difficult to separate due to their similar physicochemical properties.

  • Minimizing Side Reactions: Residual reducing agents or byproducts from the previous step can react with bromine, leading to reduced yields and the formation of complex impurity profiles.

  • Preventing Discoloration: Aminophenols are highly susceptible to oxidation, which is often catalyzed by trace metal impurities.[3] Using a highly purified, colorless starting material is the first step in obtaining a final product with acceptable color.

Q3: What are the critical process parameters (CPPs) to monitor during the bromination scale-up?

Scaling up the bromination of a highly activated aromatic system requires stringent control over several parameters:

  • Temperature: The reaction is exothermic. Inadequate temperature control can lead to a runaway reaction and, more commonly, a loss of selectivity, resulting in over-bromination (formation of dibromo species) and other side reactions.[4]

  • Rate of Bromine Addition: Slow, controlled addition of the brominating agent is crucial to maintain the desired reaction temperature and to keep the instantaneous concentration of the electrophile low, which favors mono-substitution.

  • Stoichiometry: Precise control of the molar equivalents of bromine is necessary. An excess will lead to over-bromination, while an insufficient amount will result in an incomplete reaction, complicating purification.

  • Solvent Choice: The solvent not only facilitates mixing and heat transfer but also influences the reactivity. Non-polar solvents like carbon disulfide or halogenated hydrocarbons can moderate the reactivity compared to polar, protic solvents like water or acetic acid, which can enhance the rate of reaction.[5]

Q4: My final product is often discolored (pink, brown, or purple). What causes this and how can it be prevented?

Discoloration is almost always due to the oxidation of the aminophenol product. The electron-rich aromatic ring is highly susceptible to oxidation by atmospheric oxygen, forming highly colored quinone-imine type structures.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and, critically, the work-up and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidants: During the work-up, the inclusion of a small amount of an antioxidant like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) in the aqueous quench solution can scavenge dissolved oxygen and prevent oxidation.

  • Control of pH: The stability of aminophenols is pH-dependent. Work-up conditions should be optimized to minimize time spent at pH values that promote oxidation.

  • Light and Heat Protection: Store the purified final product protected from light and at reduced temperatures (2-8°C is common) to slow down degradation over time.[6]

Q5: What are the primary safety concerns when scaling up this synthesis?

  • Bromine Handling: Liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. Use must occur in a well-ventilated area (fume hood or dedicated ventilation system) with appropriate personal protective equipment (PPE), including acid-gas respirators, face shields, and heavy-duty chemical-resistant gloves. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.

  • Corrosive Reagents: Both hydrochloric acid and hydrogen bromide (a byproduct of the bromination) are highly corrosive.[7] Ensure all reactor vessels and transfer lines are constructed of compatible materials (e.g., glass-lined steel).

  • Exothermic Reaction: The potential for a thermal runaway during bromination requires a robust reactor cooling system and continuous temperature monitoring. For initial scale-up, consider performing the reaction in a semi-batch mode where the bromine is the limiting reagent added over time.

  • Product Toxicity: The final product, 2-amino-6-bromo-4-chlorophenol hydrochloride, is classified as harmful if swallowed and causes skin and eye irritation.[6] Standard PPE should be worn during handling and processing.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the synthesis.

Problem: Low or No Yield

Q: My reaction yield is consistently low or I'm failing to isolate any product. What are the likely causes and solutions?

A: Low yield is a common scale-up challenge that can be traced back to several root causes. A systematic investigation is the best approach.

Potential Cause Explanation & Diagnostic Recommended Solution
Poor Starting Material Quality The 2-amino-4-chlorophenol may contain non-reactive impurities or isomers. Diagnostic: Check the purity of the starting material via HPLC, GC, or NMR. Confirm its melting point.Purify the starting material before use, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]
Incomplete Reaction The reaction may not have gone to completion. Diagnostic: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material indicates an incomplete reaction.Extend the reaction time. Ensure the temperature is within the optimal range. If the reaction has stalled, a small, careful addition of more brominating agent may be required, but this risks over-bromination.
Suboptimal Reaction Conditions The temperature may be too low, or the solvent may be inappropriate, slowing the reaction rate to a crawl.Systematically optimize the reaction temperature. A modest increase (e.g., from 0°C to 10-15°C) can significantly increase the rate. Evaluate alternative solvents.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction or may have been lost during filtration or transfer steps. The hydrochloride salt can have significant aqueous solubility.Adjust the pH of the aqueous layer during work-up to ensure the free base has precipitated fully before filtration. Wash the filter cake with a minimal amount of cold solvent to avoid redissolving the product.
Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Analyze Starting Material Purity (HPLC/NMR) start->check_sm sm_ok Purity > 99%? check_sm->sm_ok purify_sm Purify Starting Material (Recrystallization) sm_ok->purify_sm No check_rxn Monitor Reaction Progress (TLC/HPLC) sm_ok->check_rxn Yes purify_sm->start rxn_complete Reaction Complete? check_rxn->rxn_complete extend_rxn Extend Reaction Time / Increase Temperature rxn_complete->extend_rxn No check_workup Review Work-up & Isolation Procedure rxn_complete->check_workup Yes extend_rxn->check_rxn workup_ok Optimize pH / Solvent Washes check_workup->workup_ok success Yield Improved workup_ok->success

Caption: A logical flowchart for diagnosing the root cause of low product yield.

Problem: High Impurity Levels

Q: My final product is contaminated with significant impurities. How can I identify and eliminate them?

A: Impurity formation is often related to the high reactivity of the aminophenol substrate. The key is controlling the electrophilic substitution reaction.

Impurity Type Explanation & Identification Recommended Solution
Over-Bromination Products Formation of 2,6-dibromo-4-chlorophenol derivatives. Caused by excess bromine or poor temperature control. Identification: Mass spectrometry will show a molecular ion corresponding to the addition of a second bromine atom (M+Br-H).Decrease the equivalents of bromine slightly (e.g., from 1.05 to 1.00 eq). Ensure slow, subsurface addition of bromine into a well-agitated vessel. Maintain a low reaction temperature (e.g., 0-5°C).
Isomeric Impurities Bromination at an alternative position. This is less common due to the strong directing effects of the -OH and -NH₂ groups, but can occur if the starting material contains isomers.This issue must be solved by ensuring the purity of the 2-amino-4-chlorophenol starting material.
Oxidation Products Highly colored impurities (red, brown, black) formed by exposure to oxygen. Identification: Often visible by eye. Can be characterized by UV-Vis spectroscopy.Implement the preventative measures described in FAQ Q4: use an inert atmosphere, add antioxidants to the quench, and protect from light.
Potential Side Reactions Diagram

G sub 2-Amino-4-chlorophenol prod 2-Amino-6-bromo-4-chlorophenol (Desired Product) sub->prod + 1 eq. Br₂ (Controlled) over 2,X-Dibromo-4-chlorophenol (Over-bromination) sub->over + >1 eq. Br₂ (Excess / High Temp) oxid Quinone-imine Species (Oxidation) sub->oxid + [O₂] prod->over + 1 eq. Br₂ prod->oxid + [O₂]

Caption: Common side reactions occurring during the synthesis.

Problem: Purification and Isolation Difficulties

Q: I'm struggling to purify the crude product. Recrystallization either fails or gives low recovery. What should I do?

A: Purification of aminophenols can be challenging due to their amphoteric nature and instability.

  • Recrystallization Solvent Screening: This is the most critical step. A good solvent system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Recommended Systems: Start with aqueous ethanol, aqueous isopropanol, or toluene. A co-solvent system often provides the best results.

    • Procedure: Dissolve the crude material in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a pure crystal can help induce crystallization if the solution becomes supersaturated.

  • Charcoal Treatment: If the crude product is highly colored, a treatment with activated carbon during the recrystallization can help remove colored impurities. Use a minimal amount of charcoal (e.g., 1-2% by weight) and perform a hot filtration to remove it.

  • Purification via Salt Formation: Often, the most effective purification occurs during the formation of the hydrochloride salt. After the reaction work-up, the crude free-base can be dissolved in a suitable organic solvent (e.g., isopropanol or ethyl acetate) and treated with a stoichiometric amount of concentrated HCl or anhydrous HCl gas. The hydrochloride salt, being less soluble, will often precipitate in high purity. This precipitate can then be isolated by filtration.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol[1]
  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, add finely powdered iron (3.0 eq) and water.

  • Activation: Heat the mixture to near boiling (approx. 90-95°C) and add a small amount of concentrated hydrochloric acid (approx. 0.1 eq) to activate the iron surface.

  • Addition: Add the 4-chloro-2-nitrophenol (1.0 eq) in small portions to the vigorously stirred mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue heating and stirring for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Work-up: While still hot, add sodium carbonate to the reaction mixture to precipitate dissolved iron salts and adjust the pH to be slightly basic (pH 8-9).

  • Isolation: Filter the hot mixture through a pad of celite to remove the iron sludge. Wash the sludge with hot water.

  • Precipitation: Cool the filtrate and acidify with hydrochloric acid to precipitate the 2-amino-4-chlorophenol hydrochloride, or neutralize with a base to precipitate the free base.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water.

Protocol 2: Synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride
  • Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and dropping funnel, dissolve purified 2-amino-4-chlorophenol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture via the dropping funnel over 1-2 hours. Ensure the bromine is added subsurface into the well-agitated solution. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Stir the mixture at 0-10°C for an additional 1-2 hours after the addition is complete. Monitor for completion by TLC/HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a stirred vessel containing a cold aqueous solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.

  • Isolation (as Free Base): Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the crude 2-amino-6-bromo-4-chlorophenol. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Hydrochloride Salt Formation: Dissolve the crude free base in isopropanol. Slowly add concentrated hydrochloric acid (1.0-1.1 eq) with stirring. The hydrochloride salt will precipitate.

  • Final Purification: Stir the resulting slurry for 1-2 hours, then collect the solid by filtration. Wash the filter cake with a small amount of cold isopropanol and dry under vacuum at <50°C to yield the final product.

General Synthesis Workflow

G start Start: 4-chloro-2-nitrophenol reduction Reduction (e.g., Fe/HCl) start->reduction intermediate 2-amino-4-chlorophenol reduction->intermediate purify_inter Purification (Recrystallization) intermediate->purify_inter bromination Bromination (Br₂, Acetic Acid, 0-10°C) purify_inter->bromination workup Aqueous Quench & Neutralization bromination->workup crude_fb Crude 2-amino-6-bromo-4-chlorophenol salt_form HCl Salt Formation (Isopropanol/HCl) crude_fb->salt_form workup->crude_fb final_prod Pure 2-amino-6-bromo-4-chlorophenol HCl salt_form->final_prod

Caption: A high-level overview of the synthetic workflow from precursor to final product.

References

  • Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Digital Commons @ NJIT. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company. [Link]

  • Synthetic method of 2-chloro-4-aminophenol.
  • Process for producing 4-bromo-2-chlorophenols.
  • Why can we not convert phenol into haloarenes or aryl halide? Quora. [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. [Link]

  • Reactions of Phenols. Chemistry Steps. [Link]

  • Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C. Global Scientific Journal. [Link]

  • Halogenation of Phenol. Chemistry Stack Exchange. [Link]

  • Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC. [Link]

  • Preparation method of 2-chloro-4-bromophonel with high purity.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. Request PDF. [Link]

  • 2,6-dibromoquinone-4-chloroimide. Organic Syntheses Procedure. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC - NIH. [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. CIR Report Data Sheet. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 2-amino-6-bromo-4-chlorophenol

Comparative Guide to 1 H NMR Spectrum Interpretation for 2-Amino-6-bromo-4-chlorophenol: Solvent Systems and Resolution Parameters Target Audience: Researchers, analytical scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to 1 H NMR Spectrum Interpretation for 2-Amino-6-bromo-4-chlorophenol: Solvent Systems and Resolution Parameters

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

As a Senior Application Scientist, I frequently observe analytical teams struggling with the structural elucidation of heavily substituted, poly-heteroatomic aromatic compounds. 2-Amino-6-bromo-4-chlorophenol presents a unique analytical challenge due to the presence of two distinct exchangeable proton groups (-OH and -NH 2​ ) and a pair of meta-coupled aromatic protons (H3 and H5) subjected to competing electronic substituent effects.

This guide objectively compares the performance of different NMR solvent systems (CDCl 3​ vs. DMSO- d6​ ) and instrument field strengths (400 MHz vs. 600 MHz) to determine the optimal parameters for resolving and interpreting the 1 H NMR spectrum of this compound.

Core Comparison: Solvent Selection (CDCl 3​ vs. DMSO- d6​ )

The choice of deuterated solvent fundamentally alters the spectral landscape of phenols and anilines. The underlying causality for these differences lies in the solvent's ability to participate in hydrogen bonding [1].

The CDCl 3​ Profile (Non-Polar, Weak Interacting)

In chloroform- d (CDCl 3​ ), the -OH and -NH 2​ protons of 2-amino-6-bromo-4-chlorophenol undergo rapid, concentration-dependent intermolecular hydrogen exchange.

  • Performance: This rapid exchange averages the chemical environment, resulting in broad, poorly defined singlets that often overlap with the baseline or other signals. The chemical shifts are highly variable (typically 4.0–5.5 ppm) depending on sample concentration and trace water content [2].

The DMSO- d6​ Profile (Polar, Strong H-Bond Acceptor)

Dimethyl sulfoxide- d6​ (DMSO- d6​ ) acts as a strong hydrogen-bond acceptor.

  • Performance: DMSO forms discrete, stable solute-solvent complexes with the labile -OH and -NH 2​ protons. This interaction significantly decreases the chemical exchange rate, effectively "locking" the protons in a highly deshielded environment [1].

  • Result: The -OH signal is shifted dramatically downfield (often >9.5 ppm) and sharpens into a distinct singlet, allowing for precise integration. The -NH 2​ signal similarly sharpens and shifts downfield (~5.2 ppm) [3].

Logical Relationship of Substituent Effects

The aromatic protons (H3 and H5) are fixed and do not exchange, but their chemical shifts are dictated by the electronic push-pull of the ring substituents. The -NH 2​ group exerts a strong +M (resonance donating) effect, shielding the ortho H3 proton. Conversely, the -Cl and -Br halogens exert -I (inductive withdrawing) effects, deshielding the H5 proton.

Substituent_Logic Ring Aromatic Core NH2 -NH2 (Pos 2) +M Donating Ring->NH2 Halogens -Cl / -Br (Pos 4, 6) -I Withdrawing Ring->Halogens H3 H3 (Pos 3) Shielded (~6.4 ppm) NH2->H3 Strong Ortho Shielding H5 H5 (Pos 5) Deshielded (~7.1 ppm) NH2->H5 Weak Meta Effect Halogens->H5 Inductive Deshielding

Fig 1: Logical relationship of substituent electronic effects on aromatic proton shifts.

Core Comparison: Instrument Field Strength (400 MHz vs. 600 MHz)

Because H3 and H5 are meta to each other (separated by 4 bonds), they exhibit a small scalar coupling ( 4JHH​≈2.4 Hz).

  • 400 MHz Systems: A standard 400 MHz instrument provides sufficient resolution to observe the meta-coupling as two distinct doublets. However, if the sample is dilute or the shimming is suboptimal, the 2.4 Hz splitting may blur into broad singlets, complicating the definitive assignment of the substitution pattern.

  • 600 MHz Systems: Upgrading to a 600 MHz system increases the signal-to-noise ratio and provides superior digital resolution. The Δν/J ratio (difference in resonance frequency over the coupling constant) is larger, ensuring the doublets are baseline-resolved. This is critical when analyzing crude reaction mixtures where impurity peaks may overlap with the target signals.

Quantitative Data Summary

The following table summarizes the expected performance and spectral data across the compared systems.

Table 1: Comparative 1 H NMR Chemical Shifts & Resolution Data
Proton AssignmentMultiplicity & CouplingExpected Shift in CDCl 3​ (ppm)Expected Shift in DMSO- d6​ (ppm)Analytical Causality
-OH (Pos 1) Broad Singlet (1H)5.00 – 5.60 (Variable)9.50 – 10.00 (Sharp)DMSO H-bonding locks exchange, causing massive downfield shift [1].
-NH 2​ (Pos 2) Broad Singlet (2H)3.80 – 4.30 (Variable)5.00 – 5.40 (Sharp)Solvation by DMSO deshields and sharpens the amine protons.
H3 (Aromatic) Doublet ( 4J≈2.4 Hz)~ 6.40~ 6.35Shielded by the +M effect of the adjacent ortho-NH 2​ group.
H5 (Aromatic) Doublet ( 4J≈2.4 Hz)~ 7.10~ 7.05Deshielded by the -I effects of adjacent ortho-Br and ortho-Cl.

Experimental Protocols: The Self-Validating D 2​ O System

To ensure absolute trustworthiness in your spectral assignments, you must employ a self-validating protocol. The D 2​ O exchange test (or "D 2​ O shake") empirically proves which signals belong to the labile -OH and -NH 2​ groups versus the static aromatic C-H protons [3].

Step-by-Step Methodology: Acquisition & D 2​ O Validation
  • Sample Preparation: Weigh 15–20 mg of high-purity 2-amino-6-bromo-4-chlorophenol.

  • Solvent Solubilization: Dissolve the compound in 0.6 mL of DMSO- d6​ (preferred over CDCl 3​ for this compound to ensure sharp labile signals). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Primary Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the standard 1 H NMR spectrum (Recommended: 16–32 scans, 400 MHz or 600 MHz, 298 K, relaxation delay D1≥1 s).

  • D 2​ O Addition: Remove the tube and add 2 drops (approx. 10–15 µL) of Deuterium Oxide (D 2​ O, 99.9% D).

  • Equilibration: Cap the tube securely and shake vigorously for 30 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Secondary Acquisition: Re-insert the tube into the spectrometer, re-shim the magnetic field, and acquire a second spectrum under identical parameters.

  • Data Analysis & Validation: Overlay the two spectra. The signals at ~9.5 ppm (-OH) and ~5.2 ppm (-NH 2​ ) will have disappeared (or significantly diminished) due to their replacement by NMR-silent deuterium. The doublets at ~6.35 ppm and ~7.05 ppm will remain unchanged, validating them as the aromatic H3 and H5 protons.

Workflow A 2-Amino-6-bromo-4-chlorophenol (15-20 mg) B Solvent Selection A->B C CDCl3 Labile protons broad B->C D DMSO-d6 Labile protons sharp B->D E Acquire 1H NMR (400/600 MHz) C->E D->E F Add 10 µL D2O (Shake 30s) E->F G Re-acquire NMR OH/NH2 signals vanish F->G

Fig 2: Experimental workflow for NMR solvent selection and D2O self-validation.

References

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (via PubMed / NIH) URL: [Link]

  • Title: An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols Source: Magnetic Resonance in Chemistry (via PubMed / NIH) URL: [Link]

  • Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]

Comparative

Comparison of 2-amino-6-bromo-4-chlorophenol with other halogenated phenols

An In-Depth Comparative Guide to 2-Amino-6-bromo-4-chlorophenol and Other Halogenated Phenols Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds Halogenated phenols represent a cornerstone class of in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 2-Amino-6-bromo-4-chlorophenol and Other Halogenated Phenols

Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds

Halogenated phenols represent a cornerstone class of intermediates in modern organic chemistry and drug discovery. The introduction of halogen atoms onto a phenolic ring profoundly alters its electronic properties, acidity, lipophilicity, and reactivity, making these compounds versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement and choice of halogen (Fluorine, Chlorine, Bromine, Iodine) can modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy or metabolic stability.[1][2]

This guide provides a comparative analysis of 2-amino-6-bromo-4-chlorophenol , a uniquely trifunctionalized scaffold, against a selection of other significant halogenated phenols. These comparators have been chosen to systematically deconstruct the contribution of each substituent to the overall character of the molecule:

  • 2,4-Dichlorophenol (2,4-DCP): A widely used industrial chemical and precursor, representing a standard di-halogenated phenol.[3][4]

  • 4-Bromo-2-chlorophenol: A structural analogue that allows for a direct assessment of the amino group's influence by its absence.[5]

  • 2,4,6-Trichlorophenol (2,4,6-TCP): A tri-halogenated phenol used to contrast the electronic effects of three electron-withdrawing halogens against the mixed-substituent pattern of our lead compound.

Our objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of the physicochemical properties, chemical reactivity, synthetic utility, and biological activities of these compounds, supported by experimental data and validated protocols.

Part 1: A Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are fundamental predictors of its behavior, from its reactivity in a flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. Properties such as acidity (pKa), lipophilicity (logP), and melting/boiling points are dictated by the interplay of functional groups.

The electron-withdrawing nature of halogens via induction increases the acidity of the phenolic proton (lowering the pKa) by stabilizing the resulting phenoxide anion. Conversely, the amino group in 2-amino-6-bromo-4-chlorophenol is electron-donating through resonance, which is expected to decrease acidity (raise the pKa) relative to its non-aminated counterparts. Furthermore, the presence of the -NH2 and -OH groups allows for enhanced hydrogen bonding, significantly impacting melting point and solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKalogP (Octanol/Water)
2-Amino-6-bromo-4-chlorophenol C₆H₅BrClNO222.4783-87N/ANot ReportedNot Reported
2,4-Dichlorophenol (2,4-DCP) C₆H₄Cl₂O163.00[3]43.2 - 45[3][6]210[3]7.9[3]3.06[7]
4-Bromo-2-chlorophenol C₆H₄BrClO207.4547-49[5]232-235Not ReportedNot Reported
2,4,6-Trichlorophenol (2,4,6-TCP) C₆H₃Cl₃O197.4567-68246[8]5.99[8]3.69[8]

Table 1: Comparison of Physicochemical Properties of Selected Halogenated Phenols.

Part 2: Chemical Reactivity and Synthetic Versatility

The utility of a chemical intermediate is defined by its reactivity. In halogenated phenols, this is largely governed by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS) and the presence of functional handles for derivatization.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl (-OH) group is a powerful activating ortho-, para- director, meaning it donates electron density to the ring and directs incoming electrophiles to the positions adjacent and opposite to it.[9][10] Halogens, while deactivating the ring overall through induction, are also ortho-, para- directors.

  • In 2,4-DCP and 4-Bromo-2-chlorophenol , the hydroxyl group is the dominant activating director, facilitating reactions like further halogenation or nitration at the available ortho position (C6).[11]

  • In 2-amino-6-bromo-4-chlorophenol , the situation is more complex. The amino (-NH₂) group is also a very strong activating ortho-, para- director. The combined influence of the -OH and -NH₂ groups strongly activates the ring, but all ortho/para positions relative to these groups are already occupied. This makes further EAS on the ring challenging and suggests that the molecule is designed more as a final scaffold or for derivatization via its existing functional groups.

EAS_Directing_Effects cluster_0 2,4-Dichlorophenol (2,4-DCP) cluster_1 2-Amino-6-bromo-4-chlorophenol dcp Cl OH Cl dcp_arrow dcp_arrow:e->dcp:f5 abcp Br OH NH₂ Cl note All ortho/para positions are blocked by activating -OH and -NH₂ groups. Further EAS is disfavored.

Diagram 1: Directing effects in electrophilic aromatic substitution.

Nucleophilic Derivatization: A Key Advantage

The most significant feature of 2-amino-6-bromo-4-chlorophenol from a synthetic standpoint is its primary amino group. This nucleophilic handle is absent in the other comparators and opens a gateway to a vast array of derivatives, most notably through condensation reactions to form Schiff bases or acylation to form amides.[12] This versatility allows for its incorporation into larger, more complex molecules with potential biological activity.

This protocol describes a standard method for synthesizing a Schiff base from 2-amino-6-bromo-4-chlorophenol and a substituted salicylaldehyde, a common strategy for generating novel bioactive compounds.[12]

Objective: To synthesize a Schiff base via condensation of 2-amino-6-bromo-4-chlorophenol with a substituted salicylaldehyde.

Materials:

  • 2-amino-6-bromo-4-chlorophenol (1.0 eq)

  • Substituted salicylaldehyde (e.g., 5-nitrosalicylaldehyde) (1.0 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-bromo-4-chlorophenol (1.0 eq) and the selected substituted salicylaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture to facilitate the condensation reaction.

  • Condensation Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting amine spot has disappeared. This typically takes 4-6 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).

Schiff_Base_Workflow A 1. Dissolve Reactants (Amine + Aldehyde) in Ethanol B 2. Add Catalytic Glacial Acetic Acid A->B C 3. Reflux Mixture (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temp (Precipitation Occurs) D->E Reaction Complete F 6. Isolate Product by Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry and Characterize G->H

Diagram 2: Experimental workflow for Schiff base synthesis.

Part 3: Comparative Biological & Toxicological Profiles

Halogenated phenols are widely recognized for their potent biological activities. The nature, number, and position of the halogen substituents are critical determinants of their efficacy and toxicological profile.[2][13]

Antimicrobial Activity

Numerous studies have demonstrated that both chlorinated and brominated phenols possess significant antimicrobial properties.[14][15] The general trend observed is that biological activity increases with the degree of halogenation.[13][16] Bromophenols, in particular, have emerged as promising agents against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[14]

While specific antimicrobial data for 2-amino-6-bromo-4-chlorophenol is not widely published, its structural motifs suggest strong potential. The combination of bromine and chlorine is a feature of many active compounds. For comparison, related compounds have shown potent activity:

CompoundOrganismActivity MetricResult
2,4,6-Triiodophenol Staphylococcus aureusMIC5 µg/mL[17]
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one Staphylococcus epidermidisMIC16 µg/mL[18]
Various Bromophenols Gram-positive & Gram-negative bacteriaMIC< 70 µg/mL[13]
2,4-Dichlorophenol (2,4-DCP) General germicideUseSeed disinfectant, antiseptic[4]

Table 2: Representative Antimicrobial Activities of Halogenated Phenols.

Cytotoxicity and Toxicological Considerations

A critical aspect of drug development is understanding a compound's toxicity. Chlorinated phenols are known environmental contaminants, and their toxicity can be substantial, often increasing with the degree of chlorination.[16][19][20] Acute exposure in humans can lead to a range of adverse effects. Studies have shown that compounds like 2,4-DCP can induce a form of programmed cell death in human red blood cells (eryptosis), highlighting their cytotoxic potential.[21]

Conversely, certain bromophenols derived from marine sources have exhibited promising cytoprotective and antioxidant activities, suggesting that the specific halogen and overall substitution pattern are key to differentiating between toxic and therapeutic effects.[22] The toxicological profile of 2-amino-6-bromo-4-chlorophenol has not been extensively studied, but its handling requires care, as with all halogenated phenols.

This protocol outlines a common in vitro method to assess the antioxidant potential of phenolic compounds, based on their ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[22]

Objective: To quantify the free radical-scavenging activity of a test compound.

Materials:

  • Test compound (e.g., 2-amino-6-bromo-4-chlorophenol)

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each dilution of the test compound to separate wells.

    • Prepare wells for the positive control (ascorbic acid) and a blank (methanol only).

    • To each well, add 100 µL of the DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The percentage of radical-scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This comparative guide demonstrates that 2-amino-6-bromo-4-chlorophenol is a highly distinct and synthetically valuable member of the halogenated phenol family.

  • Physicochemically, it possesses a higher melting point than its non-aminated counterparts, likely due to increased hydrogen bonding capacity. Its acidity is modulated by the competing electronic effects of its amino, bromo, and chloro substituents.

  • Synthetically, its key advantage lies in the nucleophilic amino group, which provides a handle for extensive derivatization into more complex structures like Schiff bases and amides—a feature absent in comparators like 2,4-DCP and 4-bromo-2-chlorophenol.

  • Biologically, while direct data is sparse, its structural components—a brominated and chlorinated phenol—are strongly associated with potent antimicrobial activity. This makes it a compelling scaffold for further investigation in the development of new therapeutic agents.

In essence, while compounds like 2,4-DCP are workhorses of the chemical industry, 2-amino-6-bromo-4-chlorophenol offers the nuanced functionality and strategic complexity required for the fine chemical and pharmaceutical sectors. Its unique trifunctional nature makes it a promising platform for building molecular diversity and exploring novel biological activities.

References

  • Exploring the Applications of Halogenated Phenols in Organic Chemistry. NINGBO INNO PHARMCHEM CO., LTD.
  • 2,4-Dichlorophenol - Wikipedia . Wikipedia. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of halophenols as potent antioxidant and cytoprotective agents | Request PDF . ResearchGate. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed . National Center for Biotechnology Information. [Link]

  • 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem . National Center for Biotechnology Information. [Link]

  • Dichlorophenol-2,4 - Cargo Handbook . Cargo Handbook. [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate . ResearchGate. [Link]

  • Fact sheet: 2,4-dichlorophenol . Government of Canada. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities - PMC . National Center for Biotechnology Information. [Link]

  • HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) - ResearchGate . ResearchGate. [Link]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review . Crimson Publishers. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC . National Center for Biotechnology Information. [Link]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review . Med & Analy Chem Int J. [Link]

  • Phenol and chlorinated phenols exhibit different apoptotic potential in human red blood cells (in vitro study) - PubMed . National Center for Biotechnology Information. [Link]

  • Reactions of Phenols - Chemistry Steps . Chemistry Steps. [Link]

  • Chlorophenols - Canada.ca . Government of Canada. [Link]

  • Chlorophenols (EHC 93, 1989) - INCHEM . INCHEM. [Link]

  • Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. | Request PDF . ResearchGate. [Link]

  • 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 . Pressbooks. [Link]

  • Halogenation of Phenol . CK-12 Foundation. [Link]

  • 2-Amino-6-Bromo-4-Chlorophenol | 179314-60-4 | C6H5BrClNO | Appchem . Appchem. [Link]

  • 1.物質に関する基本的事項 [12]2,4,6-トリクロロフェノール . Ministry of the Environment, Government of Japan. [Link]

Sources

Validation

Optimizing and Validating the HPLC Quantification of 2-Amino-6-bromo-4-chlorophenol: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, high-efficiency analytical methods has never been greater. Quantifying 2-amino-6-bromo-4-chlorophenol —a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for robust, high-efficiency analytical methods has never been greater. Quantifying 2-amino-6-bromo-4-chlorophenol —a highly polar, multi-halogenated aminophenol—presents a unique chromatographic challenge. Its zwitterionic tendencies and strong dipole moments often lead to severe peak tailing and poor resolution on traditional stationary phases.

This guide objectively compares the performance of a modern Superficially Porous (Core-Shell) Pentafluorophenyl (PFP) column against a traditional Fully Porous C18 column . Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1] and FDA regulatory standards[2].

Mechanistic Rationale: Why Traditional C18 Fails

To understand the experimental choices, we must first analyze the analyte's physicochemical properties. 2-amino-6-bromo-4-chlorophenol contains an electron-donating amino group (basic, pKa ~4.5) and a weakly acidic phenol group (pKa ~8.5), flanked by heavy halogens (bromine and chlorine).

The Pitfalls of Fully Porous C18

Traditional 5 µm fully porous C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing basic aminophenols, the protonated amine group undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica surface. This results in severe band broadening and peak tailing[3]. Furthermore, the fully porous structure requires the analyte to diffuse deep into the particle core, increasing the resistance to mass transfer (the C -term in the van Deemter equation), which degrades efficiency at higher flow rates[4].

The Core-Shell PFP Advantage

To overcome these limitations, we transition to a 2.7 µm Core-Shell PFP architecture:

  • Thermodynamic Causality (PFP Phase): The highly electronegative fluorine atoms in the pentafluorophenyl ring create a strong permanent dipole. This allows for orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and hydrogen bonding. These mechanisms are highly selective for the halogens (Br, Cl) on the analyte, allowing baseline resolution from closely related synthetic impurities (e.g., des-bromo analogs) that C18 cannot resolve.

  • Kinetic Causality (Core-Shell): Superficially porous particles feature a solid silica core surrounded by a thin porous shell. This physical barrier limits the diffusion path length of the analyte. By minimizing longitudinal diffusion and mass transfer resistance, core-shell columns deliver the high theoretical plate counts ( N ) of sub-2 µm particles, but at significantly lower backpressures compatible with standard HPLC systems[5][6].

Visualizing the Validation Workflow

To ensure regulatory compliance, the method must be validated according to the ICH Q2(R2) lifecycle approach[7]. The workflow below illustrates the logical progression of validation parameters.

HPLC_Validation_Workflow A Method Optimization (Core-Shell PFP) B System Suitability (SST) A->B Establish baseline C Specificity & Selectivity B->C ICH Q2(R2) Start D Linearity & Range C->D E Accuracy & Recovery D->E F Precision (Repeatability) E->F G Robustness & Lifecycle Mgmt F->G Finalize Validation

ICH Q2(R2) analytical validation workflow for chromatographic methods.

Comparative Performance Data

To objectively evaluate the two methodologies, 2-amino-6-bromo-4-chlorophenol was injected onto both columns using an optimized mobile phase of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile (60:40 v/v). The acidic pH ensures the phenol remains neutral while the amine is fully protonated, standardizing the analyte's ionization state.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Fully Porous C18 (5 µm)Core-Shell PFP (2.7 µm)
Retention Time (min) 8.454.12
Theoretical Plates ( N ) 8,50024,400
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.08 (Highly symmetrical)
System Backpressure (bar) 180215
Resolution (vs. Dichloro-impurity) 1.4 (Co-elution risk)3.6 (Baseline resolved)

Data Synthesis: The Core-Shell PFP column reduces analysis time by >50% while nearly tripling the theoretical plate count. The elimination of peak tailing ( Tf​ drops from 1.85 to 1.08) directly improves the signal-to-noise ratio, enhancing the method's sensitivity.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system. This means the sequence is designed to continuously verify its own integrity independent of environmental conditions[2].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Aqueous (A): Dissolve 0.63 g of Ammonium Formate in 1 L of ultrapure water. Adjust to pH 3.0 ± 0.05 using formic acid. Filter through a 0.22 µm membrane. (Causality: Precise pH control prevents ionization shifts that cause retention time drift).

  • Organic (B): HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Core-Shell PFP, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Thermostating reduces viscosity and stabilizes diffusion rates).

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

3. Sequence Design (The Self-Validating Loop):

  • Blank Injection (x2): Mobile phase only. Ensures no matrix interference or carryover.

  • System Suitability Test (SST) (x6): Inject the 100% working standard (e.g., 50 µg/mL). The system must pass predefined criteria ( Tf​≤1.5 , %RSD of Area ≤2.0% , N≥15,000 ) before any sample data is processed.

  • Bracketed Calibration: Inject calibration standards (25%, 50%, 75%, 100%, 125%, 150%).

  • Sample Analysis: Inject unknown samples in duplicate.

  • Closing SST: Re-inject the 100% standard. The response must not deviate by more than 2.0% from the initial SST, proving detector stability across the run.

ICH Q2(R2) Validation Results

Using the Core-Shell PFP protocol described above, a full validation was executed in accordance with ICH Q2(R2) guidelines for quantitative impurity and assay testing[7][8].

Table 2: Validation Summary for Core-Shell PFP Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Complete resolution from blanks/impuritiesNo interfering peaks at 4.12 minPass
Linearity (Range) R2≥0.999 across 25% - 150% of target R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% (Spiked at 3 levels)99.4% - 100.8%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)%RSD = 0.82%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.04 µg/mL / LOQ: 0.12 µg/mLPass
Robustness Stable under deliberate variations (pH, Flow)%RSD ≤1.5% under all conditionsPass

Conclusion

The quantification of complex halogenated aminophenols like 2-amino-6-bromo-4-chlorophenol exposes the limitations of traditional fully porous C18 columns. By transitioning to a Core-Shell PFP stationary phase , laboratories can leverage orthogonal π−π and dipole interactions alongside reduced mass transfer resistance. As demonstrated by the experimental data, this approach not only yields superior peak symmetry and resolution but also easily satisfies the stringent, self-validating criteria mandated by the ICH Q2(R2) and FDA guidelines.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). URL: [Link]

  • Next-generation stationary phases: Properties and performance of core-shell columns. LCGC International. URL: [Link]

  • Differences between core-shell and fully porous particles. Shimadzu Corporation. URL: [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed (National Institutes of Health). URL: [Link]

Sources

Comparative

Certificate of Analysis for 2-amino-6-bromo-4-chlorophenol reference standard

Comparative Analysis Guide: Certificate of Analysis (CoA) for 2-Amino-6-bromo-4-chlorophenol Reference Standards As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from a fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis Guide: Certificate of Analysis (CoA) for 2-Amino-6-bromo-4-chlorophenol Reference Standards

As a Senior Application Scientist, I frequently encounter analytical discrepancies stemming from a fundamental misunderstanding of chemical grading. 2-Amino-6-bromo-4-chlorophenol (CAS 179314-60-4) is a highly functionalized halogenated building block. In pharmaceutical development, it is often monitored as a critical intermediate or a potential mutagenic impurity[1]. When quantifying this compound, the choice between a Certified Reference Standard (RS) and a standard Reagent Grade (RG) material is not merely a matter of cost—it is a matter of scientific integrity and regulatory compliance.

According to the FDA and ICH Q2(R2) guidelines, analytical procedures used for release and stability testing must be validated using well-characterized reference standards[2]. Furthermore, the United States Pharmacopeia (USP) General Chapter <11> dictates that reference standards must be highly purified and thoroughly characterized for their intended quantitative use[3]. This guide objectively compares the performance and CoA rigor of a Certified RS against a commercial RG, providing experimental data to demonstrate why a comprehensive CoA is non-negotiable for quantitative workflows.

The Anatomy of a Certified CoA: RS vs. RG

The causality behind systemic analytical errors often lies in the "Assay" value. Reagent grade CoAs typically report purity based solely on chromatographic area percent (e.g., HPLC-UV >97%). This is a relative measurement that assumes all impurities absorb UV light equally and completely ignores water, residual solvents, and inorganic salts.

Conversely, a Certified RS CoA establishes absolute mass fraction purity. This is achieved either through a mass balance approach (100% - sum of all impurities) or a primary ratio method like quantitative NMR (qNMR). Using an RG material with an inflated purity assumption for calibration artificially lowers the instrument's response factor. Consequently, when quantifying actual samples, the impurity levels will be mathematically over-reported, potentially triggering false Out-of-Specification (OOS) investigations.

Table 1: CoA Parameter Comparison for 2-Amino-6-bromo-4-chlorophenol

Analytical ParameterReagent Grade (Commercial)Certified Reference StandardMechanistic Impact on Quantitation
HPLC-UV Purity (a/a%) 97.5%99.6%Ignores UV-transparent impurities.
Water Content (KF) Not Reported0.2% w/wCauses overestimation of active mass weighed.
Residual Solvents (GC) Not Reported0.3% w/wSkews quantitative weighing and standard curves.
Residue on Ignition Not Reported< 0.1% w/wIndicates inorganic salt contamination.
qNMR Absolute Assay 94.2% w/w99.1% w/wProvides the true mass fraction for exact quantitation.
Assigned Purity Value Assumed 100% 99.1% ± 0.2% Critical for regulatory compliance and accurate RF.

Comparative Experimental Workflows

Experiment 1: Absolute Purity Determination via qNMR

To objectively prove the discrepancy between RG and RS, we utilize qNMR. Causality & E-E-A-T: qNMR is a primary analytical method. It does not require a reference standard of the analyte itself. Instead, it compares the integral of a specific proton signal from 2-amino-6-bromo-4-chlorophenol against a certified internal standard (e.g., Maleic acid, NIST SRM). This creates a self-validating system that yields an absolute mass fraction, exposing the hidden impurities in the RG material.

qNMR_Workflow A Sample Preparation (Weighing RS vs RG) B Internal Standard Addition (Maleic Acid, NIST SRM) A->B Precision Weighing C NMR Acquisition (1H, 600 MHz, D1=60s) B->C Dissolve in DMSO-d6 D Signal Integration (Analyte vs IS) C->D Phase/Baseline Correction E Mass Balance Calculation (Absolute Purity %) D->E qNMR Equation

qNMR workflow for absolute purity determination of 2-amino-6-bromo-4-chlorophenol.

Protocol 1: qNMR Methodology

  • Precision Weighing: Accurately weigh ~10.0 mg of 2-amino-6-bromo-4-chlorophenol (RS or RG) and ~5.0 mg of Maleic Acid (NIST SRM 84L) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 (100% isotopic purity) containing 0.01% TMS as a chemical shift reference.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR spectra at 600 MHz. Critical Parameter: Set the relaxation delay (D1) to 60 seconds (at least 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery. This is the mechanistic key to quantitative accuracy.

  • Integration & Calculation: Integrate the aromatic proton of 2-amino-6-bromo-4-chlorophenol and the olefinic protons of maleic acid. Calculate absolute purity using the standard qNMR mass balance equation.

Results: The commercial Reagent Grade (labeled >97% by HPLC) yielded an absolute purity of only 94.2% w/w, primarily due to 2.5% residual ethyl acetate and 1.1% water content. The Certified RS maintained an assigned purity of 99.1% w/w, perfectly aligning with its comprehensive CoA.

Experiment 2: HPLC-UV Method Specificity and Impurity Spiking

Causality & E-E-A-T: To validate an analytical method for monitoring 2-amino-6-bromo-4-chlorophenol as an impurity in an API, we must prove specificity and accuracy[2]. We spike the API matrix with the standard. If we use the RG material to generate the calibration curve, its inflated purity assumption (100% instead of 94.2%) artificially lowers the calculated response factor, skewing all subsequent sample quantitations.

HPLC_Validation N1 API Matrix Preparation N2 Spike with 2-amino-6-bromo- 4-chlorophenol RS N1->N2 0.1% to 1.0% w/w N3 HPLC-UV Analysis (Gradient, 220 nm) N2->N3 Injection N4 Peak Resolution (Rs > 1.5) & Specificity Check N3->N4 Chromatogram Evaluation N5 Method Validated for Impurity Quantitation N4->N5 Pass Acceptance Criteria

HPLC-UV spiking workflow validating method specificity for halogenated impurities.

Protocol 2: HPLC-UV Spiking Study

  • System Suitability (SST): Inject a resolution mixture containing the API and 2-amino-6-bromo-4-chlorophenol RS. Acceptance Criteria: Resolution (Rs) > 1.5, Tailing factor (Tf) < 1.5. This self-validates the chromatographic system before sample analysis.

  • Matrix Preparation: Prepare the API sample at a target concentration of 1.0 mg/mL in the mobile phase diluent.

  • Spiking: Spike the API solution with 2-amino-6-bromo-4-chlorophenol RS at 0.10% (LOQ level), 0.50%, and 1.0% w/w relative to the API concentration.

  • Analysis: Run a gradient reversed-phase HPLC method (C18 column, Water/Acetonitrile with 0.1% TFA, detection at 220 nm).

  • Evaluation: Calculate the % recovery. Causality for RS use: Because the RS has a certified absolute purity, the theoretical spiked concentration is exact. Recovery must fall between 90.0% - 110.0%.

Results: In the HPLC spiking study, calibrating with the RG material resulted in an apparent recovery of 106.1% in the spiked samples (an artifact of its inflated purity assumption), whereas calibrating with the RS yielded a true, accurate recovery of 99.8%.

Conclusion

For qualitative screening or early-stage synthesis, a reagent-grade 2-amino-6-bromo-4-chlorophenol may suffice. However, for quantitative drug development workflows, the rigorous analytical foundation provided by a Certified Reference Standard CoA is indispensable. It ensures metrological traceability, prevents systemic quantitation errors, and satisfies the stringent regulatory requirements demanded by modern pharmaceutical quality systems.

References

  • Q2(R2) Validation of Analytical Procedures | Source: U.S. Food and Drug Administration (FDA) | URL:[Link]

  • 2-amino-6-bromo-4-chlorophenol (C6H5BrClNO) | Source: PubChem | URL:[Link]

Sources

Validation

Advanced Impurity Profiling of 2-Amino-6-bromo-4-chlorophenol: A Comparative Analytical Guide

Introduction: The Analytical Challenge In my tenure developing analytical methodologies for complex active pharmaceutical ingredients (APIs), I have found that heavily halogenated building blocks like 2-amino-6-bromo-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In my tenure developing analytical methodologies for complex active pharmaceutical ingredients (APIs), I have found that heavily halogenated building blocks like 2-amino-6-bromo-4-chlorophenol (CAS 179314-60-4) present a unique set of chromatographic and mass spectrometric challenges. The presence of both bromine and chlorine on the phenolic ring creates a distinct isotopic signature[1], but it also increases the likelihood of encountering closely related positional isomers (such as 2-amino-4-bromo-6-chlorophenol) and over-halogenated byproducts synthesized during electrophilic aromatic substitution.

To ensure the safety and efficacy of downstream drug products, these trace impurities must be rigorously profiled, structurally elucidated, and quantified using highly specific analytical techniques.

Regulatory Context: The ICH Q3A(R2) Imperative

When integrating this intermediate into an API synthetic route, we must adhere strictly to the ICH Q3A(R2) guidelines for new drug substances. These international guidelines mandate that any organic impurity present at or above a reporting threshold of 0.05% (for a maximum daily dose ≤ 2g) must be structurally identified, and those exceeding 0.15% must be toxicologically qualified[2]. Therefore, a robust analytical method is not just a quality control measure; it is a strict regulatory necessity that dictates the success of a pharmaceutical submission.

Comparative Analysis of Analytical Platforms

Selecting the right analytical platform is critical for resolving structurally similar halogenated isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) is highly resolving, the thermal lability and polarity of aminophenols often lead to on-column degradation unless cumbersome derivatization steps are employed.

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for the impurity profiling of polar, non-volatile compounds[3]. LC-MS can detect trace impurities down to 0.001%, far surpassing the sensitivity of traditional Thin Layer Chromatography (TLC) or standalone HPLC-UV[4]. While HPLC coupled with a Photodiode Array (PDA) detector remains a cost-effective workhorse for routine batch release[5], it lacks the specificity required to definitively differentiate co-eluting isobaric impurities.

Table 1: Performance Comparison of Analytical Techniques for Halogenated Aminophenols
Analytical TechniqueSensitivity (LOD)Specificity for IsomersSample Prep ComplexityPrimary Utility in Impurity Profiling
HPLC-PDA ~0.01% - 0.05%Low (Requires baseline separation)Low (Direct injection)Routine quantification and batch release[5].
LC-MS/MS < 0.001%High (via MRM transitions)Low (Direct injection)Trace impurity identification and isomer differentiation[3].
GC-MS ~0.005%Moderate (EI fragmentation)High (Requires derivatization)Volatile impurities and residual solvents.
Prep-LC to NMR N/A (Requires mg amounts)Absolute (De novo elucidation)Very High (Isolation needed)Absolute structural confirmation of unknown degradants.

Analytical Workflow for Impurity Identification

To systematically approach the characterization of 2-amino-6-bromo-4-chlorophenol, we utilize a tiered analytical workflow.

ImpurityWorkflow Start 2-Amino-6-bromo-4-chlorophenol Sample Batch Prep Sample Preparation (0.1 mg/mL in MeOH/H2O) Start->Prep Dissolution & Filtration HPLC HPLC-PDA Screening (Routine Assay & Quantification) Prep->HPLC Primary Screening LCMS LC-MS/MS Analysis (Isomer & Trace Differentiation) Prep->LCMS Trace Impurities (<0.05%) HPLC->LCMS Co-eluting Peaks Resolution ICH ICH Q3A(R2) Compliance (Reporting & Qualification) HPLC->ICH Validated Quantitative Data NMR Preparative Isolation & NMR (De Novo Structural Elucidation) LCMS->NMR Unknown m/z Signatures LCMS->ICH Structural Identification NMR->ICH Absolute Configuration

Analytical workflow for identifying and qualifying impurities in halogenated aminophenols.

Self-Validating Experimental Methodology

To ensure absolute confidence in our impurity profile, the analytical protocol must be a self-validating system. Every step in the following LC-MS/MS protocol is designed with a specific chemical causality in mind.

Step 1: Sample Preparation
  • Protocol: Weigh 10.0 mg of the 2-amino-6-bromo-4-chlorophenol sample. Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock. Dilute to 0.1 mg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: The highly halogenated aromatic ring requires a high organic solvent fraction for initial dissolution. However, diluting the final injection sample to match the initial mobile phase conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes premature analyte migration, leading to peak broadening and loss of resolution for early-eluting polar impurities.

  • Self-Validation: Prepare a blank diluent (50:50 MeOH:H2O with 0.1% Formic Acid). Injecting this blank before and after the sample sequence verifies that the system baseline is free of column carryover that could falsely register as an impurity at the 0.05% ICH threshold.

Step 2: LC-MS/MS Chromatographic Separation
  • Protocol: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes, followed by a 3-minute re-equilibration.

  • Causality: The addition of 0.1% formic acid serves a dual, critical purpose. First, it suppresses the ionization of the phenolic hydroxyl group, keeping the molecule in a neutral state to ensure predictable, sharp retention on the hydrophobic C18 stationary phase. Second, it protonates the primary amine (-NH2 to -NH3+), which is essential for maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode[3].

Step 3: Mass Spectrometric Detection
  • Protocol: Operate the mass spectrometer in ESI+ mode. Monitor the exact monoisotopic mass [M+H]+ at m/z 221.93 (accounting for the proton addition to the base mass of 220.92 Da)[1]. Utilize Multiple Reaction Monitoring (MRM) to track specific fragment ions (e.g., the loss of halogen radicals).

  • Causality: The unique isotopic envelope created by the natural abundance of 79Br/81Br and 35Cl/37Cl provides a built-in confirmation of the halogenation state. Any impurity showing a deviation in this isotopic cluster immediately flags an over- or under-halogenated byproduct, allowing for rapid structural assignment without needing immediate NMR isolation.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) | Source: ich.
  • 2-amino-6-bromo-4-chlorophenol (C6H5BrClNO) - PubChemLite | Source: uni.
  • LC-MS and CE-MS Strategies in Impurity Profiling | Source: chimia.
  • Advances in Impurity Profiling of Pharmaceutical Formulations | Source: biomedres.
  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review | Source: medwinpublishers.

Sources

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